molecular formula C14H8O3 B017393 9-Fluorenone-2-carboxylic acid CAS No. 784-50-9

9-Fluorenone-2-carboxylic acid

Cat. No.: B017393
CAS No.: 784-50-9
M. Wt: 224.21 g/mol
InChI Key: BJCTXUUKONLPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Fluorenone-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H8O3 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-oxofluorene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O3/c15-13-11-4-2-1-3-9(11)10-6-5-8(14(16)17)7-12(10)13/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCTXUUKONLPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50229062
Record name 9-Oxofluoren-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50229062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784-50-9
Record name Fluorenone-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=784-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Oxofluoren-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000784509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 784-50-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113321
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 784-50-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81258
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Oxofluoren-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50229062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-oxofluoren-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.198
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physical and chemical properties of 9-Fluorenone-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 9-Fluorenone-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a versatile organic compound with significant potential in various scientific and therapeutic fields.

Core Chemical and Physical Properties

This compound, with the CAS number 784-50-9, is an organic building block characterized by a fluorenone core substituted with a carboxylic acid group.[1][2][3] Its chemical structure consists of a fused ring system containing both a ketone and a carboxylic acid functional group, which contribute to its stability and reactivity.[3] This compound typically appears as a light yellow to amber or dark green powder or crystalline solid.[2][3]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound:

PropertyValueSource
Molecular Formula C₁₄H₈O₃[4][5]
Molecular Weight 224.22 g/mol [4]
CAS Number 784-50-9[4]
Appearance Light yellow to amber to dark green powder or crystals.[2][2]
Melting Point >300 °C[2][4]
Boiling Point 476.5 °C at 760 mmHg[4]
Density 1.424 g/cm³[5]
pKa 3.85 ± 0.20 (Predicted)[1]
Flash Point 256.1 °C[5]
Water Solubility Sparingly soluble[1]
Refractive Index 1.5400 (estimate)[5]
Purity Typically 96-98%[2][4]
Storage Temperature 4°C[4]

Spectral Data

Spectral data is crucial for the identification and characterization of this compound. The following spectral information has been reported:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.30 (s, 1H), 8.19 (d, J = 7.6 Hz, 1H), 8.03 (s, 1H), 7.97-7.89 (m, 2H), 7.72-7.64 (m, 2H), 7.50-7.44 (m, 1H).[6]

  • ¹³C NMR: Data available in DMSO-d₆.[5]

  • Infrared (IR) Spectroscopy: Available as KBr disc or nujol mull.[5] The NIST WebBook also provides an IR spectrum.[7][8]

  • Mass Spectrometry: Mass spectrum data (electron ionization) is available.[7]

Experimental Protocols

Synthesis of this compound

Method 1: From 2-acetylfluorene [9]

This method involves the oxidation of 2-acetylfluorene.

  • A solution of 86 g of 2-acetylfluorene in 1075 ml of acetic acid is heated to 60°C.

  • 1020 g of sodium dichromate is slowly added to the solution.

  • 285 ml of acetic anhydride is then added.

  • The mixture is heated to reflux with stirring for 3 hours.

  • After cooling, the reaction mixture is poured into 6 liters of water.

  • The resulting precipitate is filtered and washed thoroughly with water.

  • The solid is warmed with 520 ml of N-sodium hydroxide, and the mixture is filtered.

  • The aqueous filtrate is washed three times with 60 ml portions of dichloromethane.

  • The filtrate is then heated on a steam bath and carefully acidified with hydrochloric acid.

  • The yellow product is filtered, washed with water, and dried in vacuo to yield this compound.

G A 2-Acetylfluorene in Acetic Acid B Add Sodium Dichromate & Acetic Anhydride A->B C Reflux for 3 hours B->C D Precipitate in Water C->D E Filter and Wash D->E F Dissolve in NaOH E->F G Wash with Dichloromethane F->G H Acidify with HCl G->H I Filter and Dry H->I J This compound I->J

Caption: Synthesis workflow of this compound.

Method 2: From 2-bromo-9,9-dimethyl-9H-fluorene (Hypothetical Precursor based on CAS)

A general procedure for a related synthesis is described:[6]

  • Potassium hydroxide (1.6 g, 29.4 mmol) is added to a mixture of methanol (7 mL) and water (7 mL) containing the starting compound (200 mg, 0.98 mmol).

  • The reaction mixture is stirred for 6 hours at 110 °C.

  • Upon completion, the mixture is cooled to room temperature and concentrated under reduced pressure.

  • The pH is adjusted to 3 with 1 N hydrochloric acid.

  • The mixture is extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are dried with anhydrous sodium sulfate, filtered, and concentrated to afford this compound as a yellow solid (91% yield).[6]

Chemical Reactivity and Stability

This compound is a stable compound under normal temperatures and pressures.[1] It should be stored in a cool, dry, well-ventilated area away from incompatible substances, with the container kept closed when not in use.[1]

The presence of both a carboxylic acid and a ketone functional group makes it a versatile building block in organic synthesis.[3] It is often used as a starting material or intermediate for the production of dyes, pharmaceuticals, and other chemical compounds.[3] The reactivity can be attributed to both the carbonyl and carboxylic acid functionalities.[3]

Applications in Research and Drug Development

This compound and its derivatives have shown promise in several fields:

  • Drug Development: It serves as a scaffold for developing new therapeutic agents. For instance, introducing a hydrophobic group at the 7-position of this compound can generate new tubulin binders, which have potential as anticancer agents.[10]

  • Organic Electronics: The compound has been studied for its potential applications in the development of organic electronic devices.[1]

  • Fluorescent Probes: It has been investigated for use as a fluorescent probe in biological imaging.[1]

G A This compound B Chemical Properties A->B C Versatile Building Block B->C D Drug Development (e.g., Tubulin Binders) C->D E Organic Electronics C->E F Biological Imaging (Fluorescent Probes) C->F

Caption: Relationship between properties and applications.

Safety Information

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Appropriate personal protective equipment should be used when handling this chemical.

References

An In-depth Technical Guide to Determining the Solubility of 9-Fluorenone-2-carboxylic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 9-Fluorenone-2-carboxylic Acid

This compound is a derivative of fluorenone, characterized by a fluorenone core with a carboxylic acid group.[1][2] It typically appears as a yellow to off-white crystalline solid.[2] The presence of both a ketone and a carboxylic acid functional group makes it a polar compound with the capacity for hydrogen bonding, which influences its solubility profile.[2] Understanding the solubility of this compound is crucial for its application in organic synthesis, pharmaceutical development, and materials science.[1][2] While it is known to be sparingly soluble in water, its solubility in various organic solvents is a key parameter for its use as a reactant, for purification, and for formulation development.[1]

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a broad spectrum of common organic solvents (e.g., alcohols, ketones, esters, ethers, and halogenated hydrocarbons) is not extensively documented in publicly accessible scientific literature. Therefore, the following sections focus on providing a robust experimental protocol for the determination of this data.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid solute in a liquid solvent.[1][2] It involves preparing a saturated solution, separating a known amount of the solution, removing the solvent by evaporation, and then weighing the remaining solid solute.

Materials and Apparatus:

  • This compound

  • Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, etc.)

  • Analytical balance (accurate to at least 0.1 mg)

  • Conical flasks with stoppers

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or shaker

  • Syringe filters (chemically compatible with the chosen solvent)

  • Pre-weighed evaporation dishes or vials

  • Pipettes

  • Drying oven

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a conical flask containing a known volume of the chosen organic solvent. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatically controlled water bath or shaker set to the desired temperature (e.g., 25 °C).

    • Stir the mixture vigorously for a sufficient period to ensure equilibrium is reached. This may take several hours to a full day. To confirm equilibrium, samples can be taken at different time points (e.g., 12, 18, and 24 hours) and their concentrations measured. Equilibrium is reached when consecutive measurements show no significant change in concentration.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the undissolved solid to settle.

    • Carefully draw a specific volume (e.g., 5 or 10 mL) of the supernatant (the clear saturated solution) using a pipette. To avoid drawing up solid particles, a syringe fitted with a chemically resistant filter can be used.

  • Gravimetric Analysis:

    • Transfer the collected aliquot of the saturated solution into a pre-weighed evaporation dish.

    • Record the total weight of the dish and the solution.

    • Carefully evaporate the solvent in a fume hood. For less volatile solvents, a gentle stream of nitrogen or air can be used to speed up the process. Alternatively, a rotary evaporator can be used.

    • Once the solvent has completely evaporated, place the dish in a drying oven at a temperature below the melting point of this compound to remove any residual solvent.

    • Cool the dish in a desiccator to room temperature and then weigh it on the analytical balance.

    • Repeat the drying and weighing steps until a constant weight is obtained.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/100 mL or mol/L.

    • To calculate solubility in g/100 mL:

      • Weight of the solute = (Weight of the dish with dried solute) - (Weight of the empty dish)

      • Volume of the solvent in the aliquot = Volume of the aliquot pipetted

      • Solubility ( g/100 mL) = (Weight of the solute / Volume of the aliquot) x 100

    • To calculate molar solubility (mol/L):

      • Moles of solute = Weight of the solute / Molar mass of this compound (224.21 g/mol )

      • Volume of the aliquot in Liters = Volume of the aliquot in mL / 1000

      • Molar Solubility (mol/L) = Moles of solute / Volume of the aliquot in Liters

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

G Workflow for Gravimetric Solubility Determination A 1. Prepare Supersaturated Mixture (Excess this compound in solvent) B 2. Equilibrate at Constant Temperature (e.g., 24 hours with stirring) A->B C 3. Allow Solid to Settle B->C D 4. Withdraw and Filter Aliquot (Known volume of supernatant) C->D F 6. Transfer Aliquot to Dish and Weigh D->F E 5. Weigh Pre-tared Evaporation Dish E->F G 7. Evaporate Solvent F->G H 8. Dry Residue to Constant Weight G->H I 9. Weigh Dish with Dried Solute H->I J 10. Calculate Solubility I->J

Caption: Workflow for the gravimetric determination of solubility.

This detailed protocol and workflow provide a solid foundation for researchers to accurately determine the solubility of this compound in various organic solvents, enabling its effective use in further research and development activities.

References

Unveiling the Structural Characteristics of 9-Fluorenone-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the crystal structure of 9-Fluorenone-2-carboxylic acid, a molecule of interest in organic synthesis and medicinal chemistry. Extensive searches of crystallographic databases indicate that a definitive single-crystal X-ray diffraction structure for this compound has not been publicly reported. However, to provide valuable structural insights for researchers, this document presents a detailed analysis of its isomer, 9-oxofluorene-4-carboxylic acid, for which a crystal structure has been determined. This guide also includes a detailed experimental protocol for the synthesis of this compound and a discussion of its expected intermolecular interactions, offering a comprehensive resource for professionals in the field.

Crystal Structure Analysis: A Comparative Approach

As of the latest available data, the crystal structure of this compound has not been elucidated and reported in public databases. However, the crystal structure of its isomer, 9-oxofluorene-4-carboxylic acid, provides a valuable reference for understanding the potential solid-state arrangement of the 2-carboxylic acid derivative.

The crystal structure of 9-oxofluorene-4-carboxylic acid was determined by direct methods using three-dimensional X-ray diffraction data.[1] The molecules form centrosymmetric hydrogen-bonded cyclic dimers.[1]

Table 1: Crystallographic Data for 9-oxofluorene-4-carboxylic acid [1]

ParameterValue
Molecular FormulaC₁₄H₈O₃
Molecular Weight224.22
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.843(3)
b (Å)7.986(5)
c (Å)32.69(2)
β (°)96.64(4)
Volume (ų)996.6
Z4
Calculated Density (g/cm³)1.49
O···O distance in dimer (Å)2.642(3)

Expected Intermolecular Interactions in this compound

Based on the structure of this compound and the observed packing in its 4-carboxylic acid isomer, the primary intermolecular interaction is expected to be the formation of hydrogen-bonded dimers between the carboxylic acid moieties of adjacent molecules. This is a common and highly stable arrangement for carboxylic acids in the solid state. The fluorenone core is likely to participate in π-π stacking interactions, further stabilizing the crystal lattice.

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 2-acetylfluorene.[2]

Experimental Protocol
  • Reaction Setup: A solution of 2-acetylfluorene (86 g) in glacial acetic acid (1075 ml) is prepared in a suitable reaction vessel and warmed to 60°C.

  • Addition of Oxidizing Agent: Sodium dichromate (1020 g) is slowly added to the solution, followed by the addition of acetic anhydride (285 ml).

  • Reflux: The reaction mixture is heated to reflux and stirred for a period of 3 hours.

  • Precipitation: After cooling, the mixture is poured into a large volume of water (6 L), leading to the precipitation of the crude product.

  • Filtration and Washing: The precipitate is collected by filtration and washed thoroughly with water.

  • Extraction: The solid is then treated with a warm 1N sodium hydroxide solution (520 ml) and filtered. The aqueous filtrate is washed three times with dichloromethane (3 x 60 ml).

  • Acidification and Isolation: The aqueous solution is heated on a steam bath and carefully acidified with hydrochloric acid. The resulting yellow precipitate of this compound is collected by filtration, washed extensively with water, and dried under vacuum. The final product has a melting point reported to be above 300°C.[2]

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_reaction Reaction cluster_workup Workup & Purification start 2-Acetylfluorene in Acetic Acid reagents Add Sodium Dichromate and Acetic Anhydride start->reagents reflux Reflux at 60°C for 3h reagents->reflux precipitate Pour into Water reflux->precipitate Cooling filter_wash1 Filter and Wash with Water precipitate->filter_wash1 extract Dissolve in NaOH (aq) and Wash with CH2Cl2 filter_wash1->extract acidify Acidify with HCl extract->acidify filter_wash2 Filter and Wash with Water acidify->filter_wash2 product This compound filter_wash2->product

Synthesis Workflow Diagram

Conclusion

While the definitive crystal structure of this compound remains to be determined, valuable insights can be drawn from the analysis of its isomer, 9-oxofluorene-4-carboxylic acid. The provided synthesis protocol offers a reliable method for obtaining this compound for further research and development. Future crystallographic studies on this compound are encouraged to fully elucidate its solid-state architecture and contribute to a deeper understanding of its structure-property relationships.

References

An In-depth Technical Guide on 9-Fluorenone-2-carboxylic Acid: Discovery, History, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 9-Fluorenone-2-carboxylic acid, a fluorene derivative of significant interest to researchers, scientists, and drug development professionals. The document covers its discovery and historical context, detailed physicochemical and spectral properties, established synthesis protocols, and its emerging role in anticancer research, particularly as a tubulin-binding agent.

Discovery and History

One of the well-documented synthetic routes involves the oxidation of 2-acetylfluorene. Another potential pathway is the hydrolysis of 2-cyano-9-fluorenone. The development of these synthetic methods has been crucial for making this compound available for research into its applications in materials science and medicinal chemistry.

Physicochemical and Spectral Data

This compound is a yellow, crystalline solid.[1] Its key physicochemical and spectral properties are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 784-50-9[2]
Molecular Formula C₁₄H₈O₃[3]
Molecular Weight 224.21 g/mol [2]
Melting Point >300 °C[4]
Boiling Point 476.5 °C at 760 mmHg[3]
Appearance Yellow powder/crystals[1]
Solubility Sparingly soluble in water[3]
pKa 3.85 ± 0.20 (Predicted)[3]

Table 2: Spectral Data of this compound

Spectrum TypeKey Peaks/SignalsReference
¹H NMR (DMSO-d₆) δ 13.30 (s, 1H), 8.19 (d, J = 7.6 Hz, 1H), 8.03 (s, 1H), 7.97-7.89 (m, 2H), 7.72-7.64 (m, 2H), 7.50-7.44 (m, 1H)[5]
IR Spectrum Data available in NIST WebBook[5]
Mass Spectrum Data available in NIST WebBook[5]

Experimental Protocols

This section details the methodologies for the synthesis of this compound from two different precursors.

Synthesis from 2-Acetylfluorene[4]

This protocol describes the oxidation of 2-acetylfluorene to yield this compound.

Materials:

  • 2-acetylfluorene

  • Acetic acid

  • Sodium dichromate

  • Acetic anhydride

  • N-sodium hydroxide

  • Dichloromethane

  • Hydrochloric acid

  • Water

Procedure:

  • A solution of 86 g of 2-acetylfluorene in 1075 ml of acetic acid at 60°C is treated slowly with 1020 g of sodium dichromate, followed by 285 ml of acetic anhydride.

  • The mixture is heated to reflux with stirring for 3 hours.

  • After cooling, the mixture is poured into 6 liters of water.

  • The resulting precipitate is filtered and washed thoroughly with water.

  • The solid is then warmed with 520 ml of N-sodium hydroxide, and the mixture is filtered.

  • The aqueous filtrate is washed three times with 60 ml portions of dichloromethane.

  • The filtrate is heated on a steam bath and cautiously acidified with hydrochloric acid.

  • The yellow product is filtered, washed well with water, and dried in vacuo to yield this compound.

Synthesis from 2-Cyano-9-fluorenone (Proposed)

This proposed synthesis is based on the general chemical principle of nitrile hydrolysis to a carboxylic acid.[6][7][8][9]

Materials:

  • 2-cyano-9-fluorenone

  • Aqueous acid (e.g., dilute hydrochloric acid or sulfuric acid) or base (e.g., sodium hydroxide solution)

  • Solvent (if necessary)

Procedure (Acid-Catalyzed Hydrolysis):

  • 2-cyano-9-fluorenone is heated under reflux with a dilute aqueous acid (e.g., HCl).

  • The reaction progress is monitored by a suitable technique (e.g., TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • The crude product is purified by recrystallization.

Procedure (Base-Catalyzed Hydrolysis):

  • 2-cyano-9-fluorenone is heated under reflux with an aqueous base solution (e.g., NaOH).

  • This will form the sodium salt of the carboxylic acid.

  • After the reaction is complete, the mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the free carboxylic acid.

  • The product is then isolated by filtration and purified by recrystallization.

Biological Activity and Signaling Pathway

Recent research has highlighted the potential of this compound derivatives as anticancer agents.[1] Specifically, the introduction of a hydrophobic group at the 7-position of the this compound scaffold has been shown to generate new compounds that act as tubulin binders.[1]

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a well-established mechanism for inducing cell cycle arrest and apoptosis in cancer cells. By binding to tubulin, these derivatives inhibit its polymerization into microtubules, leading to a cascade of events that ultimately result in cell death.

G Proposed Signaling Pathway of this compound Derivatives A 9-Fluorenone-2-carboxylic Acid Derivative B Tubulin Binding A->B C Inhibition of Microtubule Polymerization B->C D Disruption of Mitotic Spindle C->D E Cell Cycle Arrest (G2/M Phase) D->E F Apoptosis (Programmed Cell Death) E->F

Proposed signaling pathway of this compound derivatives.

Experimental Workflow for Tubulin Interaction Analysis

The interaction of this compound derivatives with tubulin can be investigated through a series of established experimental workflows. The following diagram illustrates a typical workflow to confirm tubulin binding and its cellular consequences.[10][11][12][13]

G Experimental Workflow for Tubulin Interaction Studies cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Confirmation of Mechanism A1 Tubulin Polymerization Assay C1 Confirm Direct Tubulin Binding A1->C1 A2 Sedimentation Assay A2->C1 A3 Competitive Binding Assay A3->C1 B1 Immunofluorescence Microscopy C2 Visualize Microtubule Disruption B1->C2 B2 Cell Cycle Analysis (Flow Cytometry) C3 Quantify Cell Cycle Arrest B2->C3 B3 Antiproliferative Assay (e.g., MTT) C4 Measure Cytotoxicity B3->C4

Experimental workflow for studying tubulin-binding agents.

Conclusion

This compound is a versatile compound with a developing history in scientific research. While its initial discovery is not prominently documented, its synthesis is well-established, and its physicochemical properties are well-characterized. The recent identification of its derivatives as tubulin-binding agents with antiproliferative activity has opened new avenues for its application in drug discovery and development. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further explore the potential of this intriguing molecule.

References

A Technical Guide to 9-Fluorenone-2-carboxylic Acid (CAS 784-50-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 9-Fluorenone-2-carboxylic acid (CAS 784-50-9), with a particular focus on its emerging role as a scaffold in the development of novel therapeutics.

Chemical and Physical Properties

This compound is an organic compound featuring a fluorenone core functionalized with a carboxylic acid group. This structure imparts a unique combination of aromaticity, polarity, and reactivity. The compound typically appears as a light yellow to dark green crystalline powder.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 784-50-9[3]
Molecular Formula C₁₄H₈O₃[3]
Molecular Weight 224.22 g/mol
Appearance Light yellow to amber to dark green powder/crystal[2]
Melting Point >300 °C[2]
pKa 3.85 ± 0.20 (Predicted)[4]
Solubility Sparingly soluble in water.[4]
SMILES O=C(O)c1cc2c(cc1)-c3ccccc3C2=O[3]
InChI 1S/C14H8O3/c15-13-11-4-2-1-3-9(11)10-6-5-8(14(16)17)7-12(10)13/h1-7H,(H,16,17)[3]

Analytical Data

A summary of key analytical data for the characterization of this compound is presented below.

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks/SignalsSource(s)
¹H NMR (400 MHz, DMSO-d₆) δ 13.30 (s, 1H), 8.19 (d, J = 7.6 Hz, 1H), 8.03 (s, 1H), 7.97-7.89 (m, 2H), 7.72-7.64 (m, 2H), 7.50-7.44 (m, 1H).ChemicalBook
Mass Spectrum (EI) Molecular Ion (M⁺): m/z 224[5][6]
IR Spectrum Key absorptions characteristic of C=O (ketone and carboxylic acid) and O-H (carboxylic acid) functional groups.[5]
¹³C NMR (of 9-Fluorenone) (Reference for core structure) δ 194.3, 144.9, 135.1, 134.6, 129.5, 124.7, 120.7 ppm.[7][8][9]

Synthesis and Purification

This compound can be synthesized via the oxidation of 2-acetylfluorene. The general workflow for its synthesis and purification is outlined below.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A 2-Acetylfluorene in Acetic Acid B Addition of Sodium Dichromate & Acetic Anhydride A->B C Reflux (3 hours) B->C D Precipitation in Water C->D Cooling E Filtration D->E F Dissolution in NaOH (aq) E->F G Washing with Dichloromethane F->G H Acidification with HCl G->H I Filtration & Washing H->I J Drying I->J K This compound J->K Final Product

A generalized workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis

A solution of 2-acetylfluorene (86 g) in acetic acid (1075 ml) at 60°C is treated slowly with sodium dichromate (1020 g), followed by acetic anhydride (285 ml). The mixture is then heated to reflux with stirring for 3 hours. After cooling, the reaction mixture is poured into water (6 L) to precipitate the crude product.

Experimental Protocol: Purification

The precipitate is collected by filtration and washed with water. The solid is then warmed with 1N sodium hydroxide (520 ml) and filtered. The aqueous filtrate is washed three times with dichloromethane (3 x 60 ml). The aqueous layer is then heated on a steam bath and cautiously acidified with hydrochloric acid. The resulting yellow precipitate of this compound is collected by filtration, washed thoroughly with water, and dried under vacuum.

Applications in Drug Development

The fluorenone scaffold is a recognized pharmacophore in medicinal chemistry. Derivatives of 9-fluorenone are investigated for a range of biological activities, including antimicrobial and anticancer properties.

Tubulin Polymerization Inhibition

A significant area of research interest is the use of this compound as a scaffold for the development of tubulin polymerization inhibitors.[10] By modifying the core structure, particularly at the 7-position, novel compounds with potent antiproliferative activity have been developed. These compounds interfere with microtubule dynamics, a critical process for cell division, making them promising candidates for cancer chemotherapy.

Mechanism of Action: Disruption of Microtubule Dynamics

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular functions, including the formation of the mitotic spindle during cell division.[1][11][12] Tubulin inhibitors can disrupt this dynamic equilibrium by either preventing polymerization or stabilizing the microtubules, both of which can lead to cell cycle arrest and apoptosis. The signaling pathway of microtubule dynamics is a key target in cancer therapy.

G Microtubule Dynamics and Inhibition cluster_assembly Microtubule Assembly cluster_disassembly Microtubule Disassembly tubulin α/β-Tubulin Dimers polymerization Polymerization tubulin->polymerization microtubule Microtubule polymerization->microtubule catastrophe Catastrophe microtubule->catastrophe mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle depolymerization Depolymerization catastrophe->depolymerization depolymerization->tubulin inhibitor 9-Fluorenone-2-carboxylic Acid Derivatives inhibitor->polymerization Inhibition cell_cycle Cell Cycle Arrest (G2/M) inhibitor->cell_cycle Induces mitotic_spindle->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis

Inhibition of tubulin polymerization by this compound derivatives.

Experimental Protocols for Biological Evaluation

Antiproliferative Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is a standard initial screening assay for potential anticancer compounds.[13][14][15][16][17]

G MTT Assay Workflow A Seed cells in 96-well plate B Incubate (24h) A->B C Treat with 9-Fluorenone-2-carboxylic Acid Derivatives (various concentrations) B->C D Incubate (e.g., 48h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilization Solution (e.g., DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC₅₀ H->I

A generalized workflow for determining antiproliferative activity using the MTT assay.

Protocol Outline:

  • Cell Seeding: Plate cells at a predetermined density in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with serial dilutions of the test compound (derivatives of this compound) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.[18][19][20][21][22]

G Tubulin Polymerization Assay Workflow A Prepare reaction mixture: - Purified tubulin - GTP - Assay buffer B Add test compound or control A->B C Incubate at 37°C B->C D Monitor absorbance at 340 nm over time C->D E Analyze polymerization curves D->E

A generalized workflow for the in vitro tubulin polymerization assay.

Protocol Outline:

  • Reaction Setup: A reaction mixture containing purified tubulin, GTP, and a suitable buffer is prepared.

  • Compound Addition: The test compound (or a known tubulin inhibitor/stabilizer as a control) is added to the reaction mixture.

  • Polymerization Initiation: The reaction is initiated by incubating the mixture at 37°C.

  • Data Acquisition: The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Analysis: The resulting polymerization curves are analyzed to determine the effect of the compound on the rate and extent of tubulin polymerization.

Conclusion

This compound is a versatile building block in organic synthesis with significant potential in drug discovery. Its utility as a scaffold for developing potent tubulin polymerization inhibitors highlights its importance for researchers and scientists in the field of oncology and medicinal chemistry. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of novel therapeutics based on this promising chemical entity.

References

An In-depth Technical Guide to 9-Oxo-9H-fluorene-2-carboxylic acid: Synthesis, Properties, and Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-Oxo-9H-fluorene-2-carboxylic acid, a key heterocyclic molecule that serves as a versatile scaffold in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines a plausible synthetic route, and explores its significance as a core structure in the development of novel therapeutic agents, particularly in the realm of oncology.

Structural Formula and Chemical Properties

9-Oxo-9H-fluorene-2-carboxylic acid, also known as 9-fluorenone-2-carboxylic acid, is a tricyclic aromatic compound characterized by a fluorene backbone with a ketone group at position 9 and a carboxylic acid group at position 2.

Chemical Structure:

A summary of its key chemical identifiers and properties is provided in the table below.

PropertyValueReference
IUPAC Name 9-oxo-9H-fluorene-2-carboxylic acid[1]
CAS Number 784-50-9[1]
Molecular Formula C₁₄H₈O₃[1]
Molecular Weight 224.22 g/mol
SMILES O=C(O)c1ccc2c(c1)-c1ccccc1C2=O[1]
Melting Point 300 °C[1]

Synthesis of 9-Oxo-9H-fluorene-2-carboxylic acid

Experimental Protocol: Synthesis of 9H-fluorene-2-carboxylic acid

This protocol is adapted from the well-established synthesis of 9-fluorenecarboxylic acid.[2]

Materials:

  • 2-Phenylbenzoic acid

  • Thionyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Diatomaceous earth (Celite®)

  • Activated carbon

  • Standard laboratory glassware for organic synthesis (round-bottom flasks, reflux condenser, dropping funnel, etc.)

  • Magnetic stirrer with heating plate

  • Ice bath

  • Rotary evaporator

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet, dissolve 2-phenylbenzoic acid in an excess of thionyl chloride. Heat the mixture to reflux for 2-3 hours. After cooling, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-phenylbenzoyl chloride can be used in the next step without further purification.

  • Intramolecular Friedel-Crafts Acylation: Dissolve the crude acid chloride in anhydrous dichloromethane in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Cool the solution in an ice bath. Add anhydrous aluminum chloride portion-wise with stirring, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 9H-fluorene.

  • Carboxylation (via Grignard or Lithiation): A possible route to introduce the carboxylic acid at the 2-position would involve bromination of the fluorene followed by Grignard formation and reaction with carbon dioxide, or via a directed ortho-metalation approach. Note: This part of the protocol is a conceptual outline and would require specific experimental optimization.

  • Purification: The crude 9H-fluorene-2-carboxylic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Experimental Protocol: Oxidation to 9-Oxo-9H-fluorene-2-carboxylic acid

This protocol is based on general methods for the oxidation of fluorenes to fluorenones.

Materials:

  • 9H-fluorene-2-carboxylic acid

  • Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃)

  • Glacial acetic acid or Acetone

  • Sodium bisulfite

  • Standard laboratory glassware

Procedure:

  • Oxidation: Dissolve 9H-fluorene-2-carboxylic acid in glacial acetic acid in a round-bottom flask. Add a solution of chromium trioxide in a mixture of acetic acid and water dropwise with stirring. Alternatively, a suspension of potassium permanganate in acetone can be used. Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture and quench the excess oxidant by adding a solution of sodium bisulfite until the color of the solution changes from dark brown/purple to colorless or pale green.

  • Isolation: Pour the reaction mixture into a large volume of ice-cold water. The product, 9-Oxo-9H-fluorene-2-carboxylic acid, will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like glacial acetic acid or ethanol.

Biological Activity and Applications in Drug Development

9-Oxo-9H-fluorene-2-carboxylic acid serves as a valuable scaffold for the development of novel therapeutic agents, particularly in oncology. While data on the parent compound is limited, numerous studies have demonstrated that its derivatives possess potent biological activities, primarily as inducers of apoptosis in cancer cells.

Anticancer Activity and Apoptosis Induction

Derivatives of 9-Oxo-9H-fluorene-carboxamides have been identified as potent inducers of apoptosis in various human cancer cell lines.[3][4] Structure-activity relationship (SAR) studies have shown that modifications to the carboxamide group and substitutions on the fluorene ring can significantly impact the potency and mechanism of action.[5]

Quantitative Data on Derivatives:

The following table summarizes the reported half-maximal effective concentration (EC₅₀) values for a potent derivative, compound 5a (structure not shown, but a derivative of the core molecule), against several cancer cell lines.

Cell LineCancer TypeEC₅₀ (µM)Reference
T47D Human Breast Cancer0.15 - 0.29[5]
HCT116 Human Colon Cancer0.15 - 0.29[5]
SNU398 Human Hepatocellular Carcinoma0.15 - 0.29[5]

These low micromolar to sub-micromolar activities highlight the potential of the 9-oxo-9H-fluorene scaffold in the design of effective anticancer agents.

Mechanism of Action: Tubulin Inhibition and Caspase Activation

The anticancer effects of some 9-oxo-9H-fluorene derivatives are attributed to their ability to interfere with microtubule dynamics by inhibiting tubulin polymerization.[5] This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[3]

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The induction of apoptosis by these compounds is often mediated through the activation of caspases, a family of cysteine proteases that execute the apoptotic program.

Experimental Protocols for Biological Evaluation

To assess the anticancer potential of 9-Oxo-9H-fluorene-2-carboxylic acid and its derivatives, a series of in vitro assays are typically employed. Detailed protocols for key assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7]

Materials:

  • Cancer cell lines (e.g., T47D, HCT116, SNU398)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom microplates

  • 9-Oxo-9H-fluorene-2-carboxylic acid or its derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.

Caspase Activity Assay (Fluorometric or Colorimetric)

This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, or initiator caspases like caspase-9, to confirm apoptosis induction.[8]

Materials:

  • Treated and untreated cell lysates

  • Caspase-specific substrate conjugated to a fluorophore (e.g., AFC) or a chromophore (e.g., pNA)

  • Assay buffer

  • 96-well black or clear microplates

  • Fluorometer or spectrophotometer

Procedure:

  • Cell Lysis: After treating cells with the test compound, harvest and lyse the cells using a specific lysis buffer provided in commercial kits.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., Bradford or BCA assay).

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate to the wells. Add the caspase substrate and assay buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence (e.g., excitation/emission at 400/505 nm for AFC) or absorbance (at 405 nm for pNA) using a plate reader.

  • Data Analysis: Compare the caspase activity in treated samples to that in untreated controls to determine the fold-increase in activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow for evaluating the anticancer activity of 9-Oxo-9H-fluorene-2-carboxylic acid and the potential signaling pathway for apoptosis induction.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 2-Phenylbenzoic acid) synthesis Chemical Synthesis (Multi-step) start->synthesis purification Purification & Characterization (Recrystallization, NMR, MS) synthesis->purification treatment Compound Treatment purification->treatment cell_culture Cancer Cell Lines (T47D, HCT116, etc.) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assays (Caspase Activity) treatment->apoptosis mechanistic Mechanistic Studies (Tubulin Polymerization) treatment->mechanistic

Caption: Experimental workflow for the synthesis and biological evaluation of 9-Oxo-9H-fluorene-2-carboxylic acid and its analogs.

apoptosis_pathway cluster_cell Cancer Cell compound 9-Oxo-9H-fluorene Derivatives tubulin Tubulin compound->tubulin microtubules Microtubule Polymerization tubulin->microtubules g2m_arrest G2/M Phase Arrest microtubules->g2m_arrest caspase9 Caspase-9 (Initiator) g2m_arrest->caspase9 caspase37 Caspase-3/7 (Executioner) caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Proposed signaling pathway for apoptosis induction by 9-Oxo-9H-fluorene derivatives.

Conclusion

9-Oxo-9H-fluorene-2-carboxylic acid represents a privileged scaffold in medicinal chemistry, offering a robust platform for the design and synthesis of novel anticancer agents. Its derivatives have demonstrated significant potential as inducers of apoptosis through mechanisms that can involve the disruption of microtubule dynamics and the activation of caspase cascades. The synthetic routes and biological evaluation protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this important class of molecules. Future investigations focusing on the parent compound and the elucidation of specific molecular targets will be crucial for advancing these promising compounds towards clinical applications.

References

Theoretical Insights into the Electronic Landscape of 9-Fluorenone-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the electronic structure of 9-Fluorenone-2-carboxylic acid. By leveraging computational chemistry, we can gain deep insights into the molecule's properties, guiding further experimental work and application in fields such as materials science and drug development. This document outlines the key theoretical methodologies, presents illustrative data in a structured format, and provides visualizations to clarify complex relationships and workflows.

Introduction

This compound is a derivative of fluorenone, a polycyclic aromatic ketone known for its unique photophysical and electronic properties. The introduction of a carboxylic acid group at the 2-position is expected to significantly modulate these properties, influencing its potential applications. Theoretical studies, particularly those employing Density Functional Theory (DFT), are invaluable for predicting and understanding the geometric, electronic, and spectroscopic characteristics of such molecules at the atomic level. This guide serves as a resource for researchers interested in the computational analysis of this and similar organic compounds.

Theoretical Methodology

A robust computational protocol is essential for obtaining accurate and reliable theoretical data. The following methodology, based on widely accepted practices for similar molecular systems, is proposed for the study of this compound.

Geometry Optimization

The initial step involves the optimization of the molecule's ground-state geometry. This is typically achieved using DFT with a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or M06 (Minnesota 06), paired with a comprehensive basis set like 6-311++G(d,p). The choice of functional and basis set represents a balance between computational cost and accuracy. The optimization process is continued until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

Vibrational Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations.

Electronic Properties

The electronic properties of the molecule are investigated by analyzing the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (HOMO-LUMO gap) are crucial for understanding the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Spectroscopic Properties

The electronic absorption spectrum (UV-Vis) is simulated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The results can be compared with experimental UV-Vis spectra to validate the computational methodology.

Illustrative Data and Analysis

The following tables present hypothetical, yet realistic, quantitative data for this compound, derived from the established methodologies and informed by computational studies on analogous 2-substituted fluorenone derivatives.

Optimized Geometrical Parameters

Table 1: Selected Optimized Bond Lengths and Bond Angles for this compound (Calculated at the B3LYP/6-311++G(d,p) level).

ParameterBond Length (Å)ParameterBond Angle (°)
C9=O101.215C8-C9-C11108.5
C2-C151.489C1-C2-C15120.1
C15-O161.218O16-C15-O17123.4
C15-O171.354C2-C15-O17112.5
O17-H180.968C15-O17-H18105.9
Vibrational Frequencies

Table 2: Selected Calculated Vibrational Frequencies and Assignments for this compound (Calculated at the B3LYP/6-311++G(d,p) level).

Wavenumber (cm⁻¹)Assignment
3568O-H stretch (carboxylic acid)
1735C=O stretch (carboxylic acid)
1718C=O stretch (fluorenone ketone)
1610Aromatic C=C stretch
1295C-O stretch (carboxylic acid)
Frontier Molecular Orbitals and Electronic Properties

Table 3: Calculated Electronic Properties of this compound (Calculated at the B3LYP/6-311++G(d,p) level).

PropertyValue (eV)
HOMO Energy-6.45
LUMO Energy-2.89
HOMO-LUMO Gap (ΔE)3.56

The HOMO is primarily localized over the fluorenone ring system, while the LUMO is distributed over the entire molecule, including the carbonyl and carboxylic acid groups. The HOMO-LUMO gap of 3.56 eV suggests a molecule with moderate electronic excitation energy.

Simulated UV-Vis Absorption Spectrum

Table 4: Calculated Electronic Transitions for this compound in Chloroform (Calculated using TD-DFT/B3LYP/6-311++G(d,p)).

Excitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
3.483560.045HOMO -> LUMO
3.873200.128HOMO-1 -> LUMO
4.252920.351HOMO -> LUMO+1

The simulated spectrum shows a prominent absorption peak around 292 nm, corresponding to a π-π* transition.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Computational Workflow

Computational_Workflow start Initial Molecular Structure opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Analysis opt->freq check No Imaginary Frequencies? freq->check check->opt No electronic Electronic Properties Analysis (HOMO, LUMO, MEP) check->electronic Yes tddft Excited State Calculations (TD-DFT) electronic->tddft end Results and Interpretation electronic->end spectra Simulated UV-Vis Spectrum tddft->spectra spectra->end

Caption: Workflow for the theoretical study of electronic structure.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for investigating the electronic structure of this compound. The presented methodologies, from geometry optimization to spectroscopic simulations, provide a powerful toolkit for researchers. The illustrative data highlights the key electronic and vibrational features of the molecule, offering a predictive glimpse into its behavior. The application of these computational techniques is crucial for accelerating the design and development of novel functional materials and therapeutic agents based on the fluorenone scaffold.

Photophysical Properties of 9-Fluorenone-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Fluorenone-2-carboxylic acid is a derivative of 9-fluorenone, a well-studied aromatic ketone known for its intriguing and highly environment-sensitive photophysical properties. The introduction of a carboxylic acid group at the 2-position is anticipated to modulate the electronic structure and photophysical behavior of the parent fluorenone core, making it a compound of interest for applications in materials science, photocatalysis, and as a building block in pharmaceutical synthesis.[1] This technical guide provides a comprehensive overview of the known photophysical properties of the 9-fluorenone scaffold, discusses the expected influence of the 2-carboxylic acid substituent, and outlines the experimental protocols for its characterization. While specific quantitative photophysical data for this compound is not extensively reported in the literature, this guide offers a predictive framework based on the behavior of related compounds and establishes a methodological foundation for its investigation.

Core Photophysical Concepts of the Fluorenone Scaffold

The photophysics of 9-fluorenone are dominated by the relative energies of its lowest singlet (S₁) and triplet (T₁) excited states, which are highly sensitive to the solvent environment. In nonpolar solvents, the lowest singlet excited state is typically of n-π* character, which facilitates rapid and efficient intersystem crossing (ISC) to the triplet manifold.[2] This results in a very low fluorescence quantum yield and a short fluorescence lifetime. Conversely, in polar or hydrogen-bonding solvents, the π-π* singlet state is stabilized and becomes the lowest excited singlet state.[2] This change in the nature of the S₁ state leads to a significantly higher fluorescence quantum yield and a longer fluorescence lifetime.[2]

The introduction of a carboxylic acid group, an electron-withdrawing substituent, at the 2-position of the fluorenone core is expected to further influence these properties. The -COOH group can engage in hydrogen bonding with protic solvents, which will likely enhance the stabilization of the π-π* state, potentially leading to more pronounced solvatochromic shifts and changes in fluorescence behavior compared to the parent 9-fluorenone.

Quantitative Photophysical Data

Specific quantitative photophysical data for this compound are not widely available in the peer-reviewed literature. The following tables summarize the known data for the parent compound, 9-fluorenone, to provide a comparative baseline. It is anticipated that this compound will exhibit significant solvent-dependent variations in its photophysical parameters.

Table 1: Absorption and Emission Maxima of 9-Fluorenone in Various Solvents

SolventAbsorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]
Hexane380[2]500[2]
AcetonitrileBathochromic shift compared to Hexane[2]Bathochromic shift compared to Hexane[2]
MethanolNot explicitly stated, but expected to be similar to Acetonitrile570[2]
This compound Not Reported Not Reported

Table 2: Fluorescence Quantum Yield and Lifetime of 9-Fluorenone in Various Solvents

SolventFluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f) [ns]
HexaneNear 0 (due to ~100% triplet quantum yield)[2]0.110[2]
Acetonitrile0.027[3]16[2]
Dimethylsulfoxide (DMSO)Not Reported15.1[2]
This compound Not Reported Not Reported

Experimental Protocols

The characterization of the photophysical properties of this compound would follow established spectroscopic techniques.

Synthesis of this compound

A reported synthesis method involves the oxidation of 2-acetylfluorene.[4]

Procedure:

  • A solution of 2-acetylfluorene in acetic acid is treated with sodium dichromate.[4]

  • Acetic anhydride is then added to the mixture.[4]

  • The mixture is heated to reflux with stirring for several hours.[4]

  • After cooling, the reaction mixture is poured into water, and the resulting precipitate is filtered and washed.[4]

  • The solid is then treated with aqueous sodium hydroxide and filtered.[4]

  • The aqueous filtrate is washed with dichloromethane and then acidified with hydrochloric acid to precipitate the product.[4]

  • The final product, this compound, is collected by filtration, washed with water, and dried.[4]

UV-Visible Absorption Spectroscopy

Methodology:

  • Prepare solutions of this compound in various solvents of interest (e.g., hexane, acetonitrile, methanol, DMSO) at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).

  • Use a dual-beam UV-Visible spectrophotometer.

  • Record the absorption spectra over a relevant wavelength range (e.g., 200-600 nm) at room temperature.

  • The solvent used for the sample preparation should also be used as the reference.

  • The wavelength of maximum absorption (λ_abs) is determined from the resulting spectrum.

Steady-State Fluorescence Spectroscopy

Methodology:

  • Using the same solutions prepared for absorption spectroscopy, measure the fluorescence emission spectra using a spectrofluorometer.

  • The excitation wavelength should be set at or near the absorption maximum (λ_abs) determined from the UV-Visible spectra.

  • Scan the emission wavelengths over a range that covers the expected fluorescence (e.g., 400-700 nm).

  • The wavelength of maximum emission (λ_em) is identified from the spectrum.

Fluorescence Quantum Yield Determination (Relative Method)

Methodology:

  • Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region to the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard.

  • Prepare a series of solutions of both the sample and the standard with low absorbance (typically < 0.1) at the excitation wavelength to minimize inner filter effects.

  • Measure the absorption and fluorescence emission spectra for all solutions.

  • Integrate the area under the emission spectra of both the sample and the standard.

  • The fluorescence quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    where:

    • Φ is the quantum yield

    • I is the integrated emission intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • 'sample' and 'std' refer to the sample and the standard, respectively.

Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)

Methodology:

  • Fluorescence lifetimes are typically measured using Time-Correlated Single Photon Counting (TCSPC).

  • A pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) is used to excite the sample.

  • The time difference between the excitation pulse and the detection of the first emitted photon is measured repeatedly.

  • A histogram of these time differences is constructed, which represents the fluorescence decay profile.

  • The decay curve is then fitted to one or more exponential functions to determine the fluorescence lifetime(s) (τ_f).

Visualizations

Photophysical Pathways of 9-Fluorenone

G General Jablonski Diagram for 9-Fluorenone S0 S₀ (Ground State) S1_np S₁ (n-π) S0->S1_np Absorption (Nonpolar Solvent) S1_pp S₁ (π-π) S0->S1_pp Absorption (Polar Solvent) S1_np->S0 Fluorescence (Weak) T1 T₁ (Triplet State) S1_np->T1 Intersystem Crossing (ISC) (Fast) S1_pp->S0 Fluorescence (Stronger) S1_pp->T1 Intersystem Crossing (ISC) (Slower) T1->S0 Phosphorescence / Non-radiative Decay

Caption: Key photophysical deactivation pathways for 9-fluorenone.

Experimental Workflow for Photophysical Characterization

G Experimental Workflow start Start: Synthesize/Obtain This compound prep Prepare Solutions in Various Solvents start->prep uv_vis UV-Vis Absorption Spectroscopy prep->uv_vis fluor Steady-State Fluorescence Spectroscopy prep->fluor lifetime Time-Resolved Fluorescence Spectroscopy prep->lifetime qy Fluorescence Quantum Yield Measurement uv_vis->qy Determine λ_exc data_analysis Data Analysis and Interpretation uv_vis->data_analysis fluor->qy fluor->data_analysis qy->data_analysis lifetime->data_analysis end End: Characterized Photophysical Properties data_analysis->end

Caption: Workflow for characterizing photophysical properties.

Conclusion

This compound represents an important derivative of the fluorenone family with potential for diverse applications. While specific experimental data on its photophysical properties are currently limited, the well-established behavior of the parent 9-fluorenone provides a strong basis for predicting its characteristics. It is anticipated that this compound will exhibit significant solvatochromism, with its fluorescence properties being highly dependent on solvent polarity and hydrogen-bonding capability. The experimental protocols outlined in this guide provide a clear roadmap for the full characterization of this promising compound, which will be crucial for unlocking its potential in various scientific and technological fields. Further research is warranted to fill the existing data gaps and to fully elucidate the structure-property relationships in this and related fluorenone derivatives.

References

Methodological & Application

Application Note: High-Sensitivity HPLC Analysis of 9-Fluorenone-2-carboxylic Acid via Fluorescent Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 9-Fluorenone-2-carboxylic acid by High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection. To enhance detection sensitivity and selectivity, a pre-column derivatization strategy is employed.[1][2][3] This document provides detailed protocols for the derivatization of this compound using 4-Bromomethyl-6,7-dimethoxycoumarin (4-Br-Mmc) and presents typical chromatographic conditions for the analysis of the resulting fluorescent ester. The described methodology is suitable for the quantification of this compound in various sample matrices relevant to pharmaceutical research and development.

Introduction

This compound is a chemical compound of interest in medicinal chemistry and materials science.[4][5][6] Accurate and sensitive quantification of this analyte is often challenging due to its inherent physicochemical properties. Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis.[2][7] For HPLC analysis, derivatization can enhance detectability by introducing a chromophore or a fluorophore.[2][3] Fluorescent derivatization, in particular, offers high sensitivity and selectivity.[1][3]

This note describes the use of 4-Bromomethyl-6,7-dimethoxycoumarin (4-Br-Mmc), a coumarin-based reagent, to derivatize the carboxylic acid functional group of this compound.[1] This reaction forms a highly fluorescent ester, enabling detection at low concentrations.[1]

Experimental Protocols

Derivatization of this compound with 4-Bromomethyl-6,7-dimethoxycoumarin (4-Br-Mmc)

This protocol is a representative procedure for the derivatization of carboxylic acids with 4-Br-Mmc for HPLC-fluorescence detection.[1]

Materials:

  • This compound standard

  • 4-Bromomethyl-6,7-dimethoxycoumarin (4-Br-Mmc)

  • Acetone (HPLC grade)

  • 18-crown-6 ether

  • Potassium carbonate (anhydrous)

  • Volumetric flasks and pipettes

  • Heating block or water bath

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in acetone.

    • Prepare a solution of 4-Br-Mmc in acetone at a molar excess to the expected concentration of the analyte.

  • Derivatization Reaction:

    • In a reaction vial, combine the this compound solution with the 4-Br-Mmc solution.

    • Add a catalytic amount of 18-crown-6 and a small amount of anhydrous potassium carbonate to the mixture.[1]

    • Securely cap the vial and heat the mixture at 70°C for 45 minutes.[1]

  • Sample Preparation for HPLC:

    • After the reaction, allow the mixture to cool to room temperature.

    • Filter the solution through a 0.45 µm syringe filter to remove the potassium carbonate.[1]

    • The resulting solution containing the fluorescently labeled this compound can be directly injected into the HPLC system or diluted with the mobile phase as needed.[1]

Alternative Derivatization using 4-bromo-N-methylbenzylamine (4-BNMA) with EDC

An alternative method involves the use of 4-bromo-N-methylbenzylamine (4-BNMA) in the presence of a carbodiimide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[8][9] This approach is particularly useful for LC-MS/MS analysis due to the incorporation of a bromine atom, which provides a distinct isotopic pattern.[8][9]

Materials:

  • This compound sample

  • 4-bromo-N-methylbenzylamine (4-BNMA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Acetonitrile/Water (50:50, v/v)

  • Acetate buffer (50 mM, pH 5.6) for quenching

Procedure:

  • To 12.5 µL of the carboxylic acid sample, add 50 µL of 10 mM 4-BNMA solution.[1]

  • Add 25 µL of 1 M EDC to initiate the reaction.[1]

  • Allow the reaction to proceed for 45 minutes at 60°C.[1]

  • Quench the reaction by adding 100 µL of 50 mM acetate buffer.[1]

  • The derivatized sample is then ready for HPLC analysis.[1]

Data Presentation

Table 1: Comparison of Derivatization and HPLC Parameters

ParameterMethod 1: 4-Br-MmcMethod 2: 4-BNMA with EDC
Derivatization Reagent 4-Bromomethyl-6,7-dimethoxycoumarin4-bromo-N-methylbenzylamine
Coupling Agent Not required1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Catalyst 18-crown-6, K₂CO₃Not applicable
Solvent AcetoneAcetonitrile/Water
Reaction Temperature 60-80°C60°C
Reaction Time 30-60 minutes45 minutes
Detection Method FluorescenceUV or Mass Spectrometry
Excitation Wavelength ~345 nmNot applicable for UV
Emission Wavelength ~435 nmNot applicable for UV
HPLC Column C18 Reversed-PhaseC18 Reversed-Phase
Mobile Phase Acetonitrile/Water GradientAcetonitrile/Water with 0.1% Formic Acid Gradient

Visualizations

Derivatization_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_analysis HPLC Analysis Sample 9-Fluorenone-2-carboxylic Acid Sample Mix Mix Sample, Reagent, & Catalyst Sample->Mix Reagent Derivatization Reagent (e.g., 4-Br-Mmc) Reagent->Mix Catalyst Catalyst & Solvent (e.g., 18-crown-6, K2CO3, Acetone) Catalyst->Mix Heat Heat at Controlled Temperature Mix->Heat Reaction Incubation Filter Cool and Filter Sample Heat->Filter Inject Inject into HPLC System Filter->Inject Detect Fluorescence Detection Inject->Detect Data Data Acquisition & Analysis Detect->Data

Caption: Experimental workflow for the derivatization and HPLC analysis of this compound.

Logical_Relationship Analyte This compound Problem Poor UV absorbance or low concentration Analyte->Problem Derivatization Pre-column Derivatization Problem->Derivatization Product Highly Fluorescent Ester Derivative Derivatization->Product Reagent Fluorescent Reagent (e.g., 4-Br-Mmc) Reagent->Derivatization HPLC HPLC Separation (C18 Column) Product->HPLC Detection Fluorescence Detection HPLC->Detection Result Sensitive & Selective Quantification Detection->Result

Caption: Logical relationship for enhancing HPLC analysis of this compound.

References

Application Notes and Protocols for the Synthesis of Organic Light-Emitting Diodes (OLEDs) using 9-Fluorenone-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Organic Light-Emitting Diodes (OLEDs) have become a cornerstone of modern display and lighting technology due to their high contrast, wide viewing angles, and rapid response times. The performance of these devices is intrinsically linked to the molecular design of the organic materials employed. Among the vast array of organic semiconductors, fluorene and fluorenone derivatives have garnered significant attention. Their rigid, planar structures provide excellent thermal stability and charge transport properties.[1][2] The 9-fluorenone core, in particular, is a versatile building block due to its tunable photophysical and physicochemical properties.[3]

9-Fluorenone-2-carboxylic acid (CAS: 784-50-9) serves as a key starting material for a variety of functional derivatives.[4] The carboxylic acid group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of materials with tailored electronic properties. These derivatives can be engineered for use as emissive materials, host materials for phosphorescent emitters, or as components in charge-transporting layers within an OLED device.[5][6] This document provides detailed protocols for the synthesis of a representative this compound derivative and its integration into a multilayer OLED device, along with a summary of the performance of related compounds.

Experimental Protocols

Protocol 1: Synthesis of a this compound Derivative

This protocol details the synthesis of a 9-fluorenone-2-carbazole derivative, a common modification to enhance hole-transporting properties. The synthesis is based on a Buchwald-Hartwig amination reaction.

Materials:

  • 2,7-dibromo-9-fluorenone

  • Carbazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 2,7-dibromo-9-fluorenone (1.0 mmol), carbazole (2.2 mmol), and sodium tert-butoxide (2.5 mmol).

  • Catalyst Addition: Add palladium(II) acetate (0.02 mmol) and XPhos (0.04 mmol) to the flask.

  • Solvent Addition: Add anhydrous toluene (20 mL) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and stir for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with dichloromethane.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2,7-dicarbazol-9-fluorenone.

Synthesis_Workflow start Start: Combine Reactants (2,7-dibromo-9-fluorenone, Carbazole, NaOtBu) catalyst Add Catalyst System (Pd(OAc)2, XPhos) start->catalyst Under N2 solvent Add Anhydrous Toluene catalyst->solvent reflux Reflux at 110°C for 24h solvent->reflux workup Work-up (Water addition, Extraction with DCM) reflux->workup Cool to RT purify Purification (Column Chromatography) workup->purify product Final Product: 2,7-dicarbazol-9-fluorenone purify->product

Caption: Workflow for the synthesis of a 2,7-dicarbazol-9-fluorenone derivative.
Protocol 2: Fabrication of a Multilayer OLED Device

This protocol describes the general steps for fabricating a multilayer OLED by thermal evaporation, using a 9-fluorenone derivative as the emissive layer.

Materials and Equipment:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., HAT-CN)

  • Hole Transport Layer (HTL) material (e.g., NPB)

  • Emissive Layer (EML) material (synthesized 9-fluorenone derivative)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

  • High-vacuum thermal evaporation chamber (<10⁻⁶ Torr)

  • Substrate cleaning supplies (detergent, deionized water, isopropanol, acetone)

  • UV-Ozone cleaner

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen.

    • Treat the cleaned substrates with UV-ozone for 15 minutes to enhance the work function of the ITO.[5]

  • Organic Layer Deposition:

    • Transfer the substrates to a high-vacuum thermal evaporation chamber.

    • Deposit the layers sequentially without breaking the vacuum:

      • HIL: 10 nm of HAT-CN at a rate of 0.1 Å/s.

      • HTL: 40 nm of NPB at a rate of 1.0 Å/s.

      • EML: 20 nm of the synthesized 9-fluorenone derivative at a rate of 1.0 Å/s.

      • ETL: 30 nm of TPBi at a rate of 1.0 Å/s.

  • Cathode Deposition:

    • Following the organic layer deposition, deposit the electron injection and cathode layers:

      • EIL: 1 nm of LiF at a rate of 0.1 Å/s.[5]

      • Cathode: 100 nm of Al at a rate of 5-10 Å/s through a shadow mask to define the device's active area.[5]

  • Encapsulation:

    • Transfer the fabricated devices to a nitrogen-filled glovebox.

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect them from atmospheric moisture and oxygen.

OLED_Fabrication_Workflow sub_prep Substrate Preparation (Cleaning & UV-Ozone) vacuum Transfer to Vacuum Chamber sub_prep->vacuum hil HIL Deposition (HAT-CN) vacuum->hil htl HTL Deposition (NPB) hil->htl eml EML Deposition (9-Fluorenone Derivative) htl->eml etl ETL Deposition (TPBi) eml->etl eil EIL Deposition (LiF) etl->eil cathode Cathode Deposition (Al) eil->cathode encap Encapsulation (Glovebox) cathode->encap Without breaking vacuum device Finished OLED Device encap->device

Caption: General workflow for the fabrication of a multilayer OLED device.

Data Presentation

The performance of OLEDs is critically dependent on the molecular design of the organic materials. Below is a summary of the photophysical and electroluminescence properties of representative fluorenone and related fluorene derivatives from recent literature.

Compound Name/TypeRole in OLEDHOMO (eV)LUMO (eV)PLQY (%)Max. EQE (%)Max. Luminance (cd/m²)Emission Color
2,7-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-9H-fluoren-9-oneEmitter5.11 - 5.41-----
Spiro-(3,5)-F (Fluorinated 9,9'-spirobifluorene derivative)Host---3.85-Blue
9,9-dihexyl-2,7-bis[2-(naphthalen-2-yl)ethynyl]fluoreneEmitter-5.8-2.559 (film)0.18-Blue-White
SAF-2CzB (Carbazolyl-substituted spiro[acridine-9,9′-fluorene])Emitter-----Deep-Blue
BSQ-DMAC (Polycyclic fused amide derivative)Emitter---4.947761Sky-Blue
FMesB-Cz (9-borafluorene derivative)Emitter--73.6 (film)->22,000Yellow-Greenish

Data compiled from references[5][7][8][9][10][11]. Note: Dashes indicate data not available in the cited sources.

Application Notes

Tuning Material Properties through Molecular Design

The this compound scaffold allows for extensive functionalization to tune the material's properties for specific roles within an OLED.

  • For Emitters: Attaching electron-donating groups (like carbazole) and electron-accepting groups can create materials with intramolecular charge transfer (ICT) character, leading to emission in the visible spectrum. The degree of ICT can be controlled to tune the emission color from blue to red.

  • For Host Materials: To serve as a host for phosphorescent emitters, the fluorenone derivative must have a high triplet energy to prevent quenching of the dopant's emissive state. This is often achieved by introducing bulky, sterically hindering groups to limit intermolecular interactions.[8]

  • For Transport Layers: By attaching known hole-transporting (e.g., triphenylamine) or electron-transporting (e.g., oxadiazole) moieties, this compound can be derivatized into dedicated charge transport materials.[1] The carboxylic acid group itself can be converted to other functional groups like phosphonic acids to improve interfacial contact with metal oxide layers.[6]

Structure_Property core 9-Fluorenone-2- Carboxylic Acid Scaffold donors Attach Electron-Donating Groups (e.g., Carbazole, Amines) core->donors acceptors Attach Electron-Accepting Groups (e.g., Cyanides, Imides) core->acceptors bulky Introduce Bulky Groups (e.g., tert-Butyl, Spiro) core->bulky transport Incorporate Transport Moieties (e.g., TPA, Oxadiazole) core->transport emitter Emissive Layer Material (Color-Tuned) donors->emitter Induces ICT acceptors->emitter Enhances ICT host Host Material (High Triplet Energy) bulky->host Prevents Quenching transport_layer Charge Transport Material (Hole or Electron) transport->transport_layer Defines Carrier Mobility

Caption: Relationship between molecular modification and material function in OLEDs.

References

Application Notes and Protocols for the Synthesis of Novel Antimalarial Drugs from 9-Fluorenone-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistent global health challenge posed by malaria, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains, necessitates the urgent discovery of novel antimalarial agents with unique mechanisms of action. The 9-fluorenone scaffold has emerged as a promising starting point for the development of new therapeutics, including antiviral and anticancer agents. This document outlines the synthesis and evaluation of novel antimalarial drug candidates derived from 9-Fluorenone-2-carboxylic acid, with a focus on their potential to act as tubulin polymerization inhibitors, a validated target in P. falciparum.

The rationale for targeting parasite tubulin lies in the structural differences between plasmodial and human tubulin, which can be exploited to achieve selective toxicity against the parasite.[1][2] Compounds that disrupt microtubule dynamics interfere with essential cellular processes in the parasite, such as cell division and motility, making them attractive candidates for antimalarial drug development.

Synthesis of 9-Fluorenone-2-carboxamide Derivatives

The synthesis of novel antimalarial candidates from this compound can be readily achieved through the formation of amide derivatives. This approach allows for the exploration of a wide range of chemical diversity by introducing various amine-containing side chains, which can modulate the compound's physicochemical properties and biological activity.

A general synthetic scheme for the preparation of 9-Fluorenone-2-carboxamides is presented below. This involves the activation of the carboxylic acid followed by coupling with a desired amine.

Synthesis_Workflow A This compound C Acyl Chloride Intermediate A->C Activation B Activating Agent (e.g., SOCl₂, HATU) E 9-Fluorenone-2-carboxamide Derivative C->E Amide Coupling D Amine (R-NH₂) D->E

Caption: General workflow for the synthesis of 9-Fluorenone-2-carboxamide derivatives.

Experimental Protocol: Synthesis of a Representative 9-Fluorenone-2-carboxamide

This protocol describes a general method for the synthesis of an N-substituted-9-oxo-9H-fluorene-2-carboxamide.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU)

  • An appropriate amine (R-NH₂)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Activation of the Carboxylic Acid:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 9-Fluorenone-2-carboxamide derivative.

Biological Evaluation

The synthesized compounds should be evaluated for their antimalarial activity and their effect on tubulin polymerization.

In Vitro Antiplasmodial Activity

The in vitro activity of the synthesized compounds against P. falciparum can be determined using a standardized assay, such as the SYBR Green I-based fluorescence assay.

Table 1: Hypothetical In Vitro Antiplasmodial Activity of 9-Fluorenone-2-carboxamide Derivatives

Compound IDR-group on CarboxamideIC₅₀ (nM) vs. P. falciparum (3D7)Cytotoxicity (CC₅₀, nM) vs. HepG2 cellsSelectivity Index (SI = CC₅₀/IC₅₀)
FN-C-01 -(CH₂)₂-N(CH₃)₂150>10000>66
FN-C-02 -(CH₂)₃-N(C₂H₅)₂95>10000>105
FN-C-03 4-(diethylamino)phenyl210>10000>47
Chloroquine -20>10000>500

Note: The data in this table is hypothetical and serves as an example for data presentation. Actual values would need to be determined experimentally.

In Vitro Tubulin Polymerization Assay

To investigate the mechanism of action, the ability of the compounds to inhibit tubulin polymerization can be assessed.

Table 2: Hypothetical Tubulin Polymerization Inhibition Data

Compound IDTubulin Polymerization IC₅₀ (µM)
FN-C-01 2.5
FN-C-02 1.8
FN-C-03 3.2
Nocodazole 0.5

Note: The data in this table is hypothetical and serves as an example for data presentation. Actual values would need to be determined experimentally.

Signaling Pathway and Mechanism of Action

The proposed mechanism of action for these novel 9-fluorenone derivatives is the inhibition of P. falciparum tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and ultimately parasite death.

Mechanism_of_Action A 9-Fluorenone Derivative B P. falciparum Tubulin Dimers A->B Binding C Microtubule Polymerization B->C Inhibition D Microtubule Dynamics Disruption C->D E Cell Cycle Arrest D->E F Parasite Death E->F

Caption: Proposed mechanism of action for 9-fluorenone-based antimalarials.

Detailed Experimental Protocols

In Vitro Antiplasmodial SYBR Green I-based Assay

This assay measures the proliferation of P. falciparum by quantifying parasitic DNA.

Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • Complete RPMI 1640 medium

  • Human erythrocytes

  • 96-well microtiter plates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in complete medium.

  • Plate Setup: Add 100 µL of the compound dilutions to the wells of a 96-well plate.

  • Parasite Addition: Add 100 µL of a synchronized parasite culture (ring stage, 2% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours at 37 °C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: Add 100 µL of lysis buffer containing SYBR Green I to each well. Incubate in the dark for 1 hour at room temperature.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Data Analysis: Determine the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

In Vitro Tubulin Polymerization Assay (Fluorescence-based)

This assay monitors the assembly of purified tubulin into microtubules.[3]

Materials:

  • Purified tubulin protein

  • General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • 96-well, black, clear-bottom plates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare a tubulin reaction mix on ice containing tubulin (2 mg/mL), GTP (1 mM), glycerol (15%), and the fluorescent reporter in General Tubulin Buffer.[3]

  • Compound Addition: Add the test compounds or controls to the wells of a pre-warmed 96-well plate.

  • Initiation of Polymerization: Add the tubulin reaction mix to each well and immediately place the plate in the pre-warmed (37 °C) plate reader.

  • Data Acquisition: Measure the fluorescence intensity over time (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the chosen reporter.

  • Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. The IC₅₀ for polymerization inhibition can be calculated from the dose-response curves of the polymerization rates or extents.

Conclusion

The this compound scaffold presents a promising starting point for the development of novel antimalarial drugs. The synthetic accessibility of its derivatives, coupled with the potential to target the validated Plasmodium falciparum tubulin, makes this an attractive area for further research. The protocols and data presentation formats provided herein offer a framework for the systematic synthesis, evaluation, and characterization of these potential new antimalarial agents. Further optimization of the lead compounds through structure-activity relationship studies will be crucial in advancing these candidates through the drug discovery pipeline.

References

Application Notes and Protocols: 9-Fluorenone-2-carboxylic Acid Derivatives as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[1] The dynamic instability of microtubules is a tightly regulated process, and its disruption is a clinically validated and effective strategy in cancer therapy.[1] Tubulin polymerization inhibitors interfere with microtubule formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[1][2]

The 9-fluorenone scaffold is a promising pharmacophore in the development of novel anticancer agents.[3][4] Derivatives of 9-fluorenone-2-carboxylic acid have been identified as a class of small molecules that can act as tubulin polymerization inhibitors.[5] These compounds often exert their effects by binding to the colchicine-binding site on β-tubulin, which alters the conformation of the tubulin dimer and prevents its incorporation into growing microtubules.[1][2] This document provides detailed application notes and experimental protocols for the evaluation of this compound derivatives as potential tubulin polymerization inhibitors.

Mechanism of Action

This compound derivatives that inhibit tubulin polymerization typically function by disrupting microtubule dynamics. While the precise interactions can vary between derivatives, a common mechanism involves binding to the colchicine site on β-tubulin.[5][6] This binding event can sterically hinder the curved-to-straight conformational change required for tubulin dimers to incorporate into the microtubule lattice.[7] The suppression of microtubule dynamics, even without a significant change in the total microtubule mass, is sufficient to activate the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately, apoptosis.[5]

Mechanism of Tubulin Polymerization Inhibition cluster_0 Cellular Environment Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Inhibition Microtubule->Tubulin Dimers Depolymerization G2/M Arrest G2/M Arrest Apoptosis Apoptosis 9-Fluorenone Derivative 9-Fluorenone Derivative 9-Fluorenone Derivative->Tubulin Dimers Binds to Colchicine Site Polymerization Polymerization Inhibition->Microtubule Inhibition of Polymerization

Caption: Mechanism of 9-Fluorenone Derivatives.

Data Presentation

The following table summarizes hypothetical quantitative data for a series of this compound derivatives. This data is representative of the results that can be obtained from the experimental protocols described below.

Compound IDModification at Position 7Tubulin Polymerization IC50 (µM)Cytotoxicity IC50 (A549 cells, 72h) (µM)
FCD-001-H> 50> 50
FCD-002-Br15.2 ± 1.825.4 ± 3.1
FCD-003-OCH38.5 ± 0.912.1 ± 1.5
FCD-004-Phenyl2.1 ± 0.33.5 ± 0.5
Colchicine(Control)1.8 ± 0.20.05 ± 0.01
Paclitaxel(Control)Enhances Polymerization0.01 ± 0.002

Data is for illustrative purposes and should be determined experimentally.

Experimental Protocols

A systematic evaluation of this compound derivatives involves a series of in vitro and cell-based assays. The following workflow outlines the key experiments.

Experimental Workflow for Compound Evaluation Start Start In_Vitro_Assay In Vitro Tubulin Polymerization Assay Start->In_Vitro_Assay Cell_Based_Assay Cell Viability Assay (MTT) In_Vitro_Assay->Cell_Based_Assay Active Compounds Mechanism_Validation Immunofluorescence Microscopy Cell_Based_Assay->Mechanism_Validation Potent Compounds Data_Analysis Data Analysis and IC50 Determination Mechanism_Validation->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay quantitatively measures the effect of test compounds on the polymerization of purified tubulin in vitro.[1] The formation of microtubules from tubulin dimers increases the turbidity of the solution, which can be monitored spectrophotometrically.[1]

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)[8]

  • GTP stock solution (10 mM)[8]

  • Glycerol

  • This compound derivatives dissolved in DMSO

  • Positive control (e.g., Paclitaxel for polymerization enhancement) and negative control (e.g., Colchicine for inhibition)

  • 96-well, flat-bottom, clear microplate[2]

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm in kinetic mode[8]

Procedure:

  • Preparation of Reagents:

    • Prepare a 10X stock of the test compounds and controls in DMSO. Further dilute in General Tubulin Buffer to the desired 10X final concentration. The final DMSO concentration in the assay should be kept below 1%.[2]

    • On ice, prepare the final tubulin solution by reconstituting lyophilized tubulin in General Tubulin Buffer to a final concentration of 2-4 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to 10%.[2][8] Keep this solution on ice until use.

  • Assay Setup:

    • Pre-warm the microplate reader to 37°C.[2]

    • On ice, add 10 µL of the 10X test compound, control, or vehicle (DMSO in buffer) to the appropriate wells of the 96-well plate.[2]

    • To initiate polymerization, add 90 µL of the final tubulin solution to each well. Mix gently by pipetting.[2]

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate reader.[2]

    • Measure the absorbance at 340 nm every minute for 60-90 minutes at 37°C.[2][8]

  • Data Analysis:

    • Plot absorbance (OD340) versus time for each concentration of the test compound.

    • Determine the Vmax (maximum rate of polymerization) and the steady-state polymer mass.

    • Calculate the percentage of inhibition compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.[9] It measures the metabolic activity of cells, which is an indicator of cell viability.[10] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[10]

Materials:

  • Cancer cell line of interest (e.g., A549 human lung carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)[11]

  • This compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

  • 96-well flat-bottom sterile culture plates[9]

  • Microplate reader capable of reading absorbance at 570 nm[9]

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[9]

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]

  • Cell Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO in medium).[9]

    • Incubate for the desired exposure time (e.g., 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[10]

    • Incubate the plate for 2-4 hours at 37°C, protected from light.[9]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[9]

    • Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[9]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[9][12]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Immunofluorescence Staining for Microtubule Visualization

This technique allows for the direct visualization of the effects of the test compounds on the microtubule network within cells.[11]

Materials:

  • Cancer cell line (e.g., A549)

  • Sterile glass coverslips placed in a 24-well plate[11]

  • Complete cell culture medium

  • This compound derivatives

  • Fixation solution (e.g., 4% paraformaldehyde (PFA) in PBS)[11]

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)[11]

  • Blocking buffer (e.g., 10% normal goat serum in PBS)

  • Primary antibody: mouse anti-α-tubulin antibody[13]

  • Secondary antibody: fluorophore-conjugated goat anti-mouse antibody (e.g., Alexa Fluor 488)[11]

  • Nuclear counterstain (e.g., DAPI)[11]

  • Antifade mounting medium[11]

  • Fluorescence microscope[11]

Procedure:

  • Cell Culture and Treatment:

    • Seed cells onto sterile glass coverslips in a 24-well plate and allow them to adhere for 24 hours.[11]

    • Treat the cells with the test compounds at various concentrations (e.g., around the IC50 value) for a specified time (e.g., 18-24 hours). Include a vehicle control.

  • Fixation and Permeabilization:

    • Wash the cells briefly with PBS.

    • Fix the cells with 4% PFA for 10 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.[11]

    • Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.[11]

    • Wash the cells three times with PBS.[11]

    • Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.[11]

  • Nuclear Staining and Mounting:

    • Wash the cells three times with PBS.[11]

    • Incubate the cells with a dilute solution of DAPI for 5 minutes to stain the nuclei.[11]

    • Wash the cells twice with PBS.[11]

    • Carefully mount the coverslips onto glass slides using an antifade mounting medium.[11]

  • Imaging and Analysis:

    • Visualize the stained cells using a fluorescence microscope.

    • Capture images of the microtubule network and nuclei.

    • Analyze the images for changes in microtubule morphology, such as depolymerization, bundling, or disruption of the mitotic spindle, compared to the control cells.

References

Application Note and Experimental Protocol for the Synthesis of 9-Fluorenone-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 9-Fluorenone-2-carboxylic acid, a valuable building block in organic synthesis, particularly for the development of pharmaceutical intermediates and organic electronic materials.[1] The described method is based on the oxidation of 2-acetylfluorene using sodium dichromate in an acetic acid medium. This protocol is intended for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and materials science.

Introduction

This compound (C₁₄H₈O₃, CAS No: 784-50-9) is a derivative of fluorenone containing a carboxylic acid functional group.[1][2] Its rigid, planar structure and electronic properties make it a subject of interest for various applications, including its use as a starting material for the synthesis of more complex molecules and as a fluorescent probe in biological imaging.[1] The protocol detailed herein describes a classical oxidation approach to prepare this compound from a readily available starting material, 2-acetylfluorene.

Reaction Scheme

The overall reaction involves the oxidation of the acetyl group of 2-acetylfluorene to a carboxylic acid and the oxidation of the 9-position of the fluorene ring to a ketone.

Starting Material: 2-Acetylfluorene Product: this compound

(A detailed chemical structure diagram would be inserted here in a full document)

Experimental Protocol

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
2-Acetylfluorene208.2686 g0.413
Acetic Acid60.051075 mL-
Sodium Dichromate261.97 (anhydrous)1020 g3.89
Acetic Anhydride102.09285 mL-
1 M Sodium Hydroxide40.00520 mL0.520
Dichloromethane84.93180 mL (3 x 60 mL)-
Hydrochloric Acid36.46As needed-
Water18.02~6 L for precipitation-

3.2. Equipment

  • Three-necked round-bottom flask (appropriate size for the reaction volume)

  • Reflux condenser

  • Stirring mechanism (e.g., magnetic stirrer or overhead stirrer)

  • Heating mantle

  • Thermometer

  • Buchner funnel and filter flask

  • Beakers

  • Separatory funnel

  • Vacuum drying oven or desiccator

3.3. Synthesis Procedure

  • Reaction Setup: In a suitable three-necked flask equipped with a stirrer, reflux condenser, and thermometer, dissolve 86 g of 2-acetylfluorene in 1075 mL of acetic acid. Heat the mixture to 60°C with stirring.[3]

  • Addition of Oxidant: Slowly add 1020 g of sodium dichromate to the solution. Following this, add 285 mL of acetic anhydride.[3]

  • Reflux: Heat the reaction mixture to reflux and maintain it with stirring for 3 hours.[3]

  • Precipitation: After the reflux period, cool the mixture and pour it into 6 liters of water. A precipitate will form.[3]

  • Filtration and Washing: Filter the precipitate using a Buchner funnel and wash it thoroughly with water.[3]

  • Base Extraction: Transfer the solid to a beaker and warm it with 520 mL of 1 M sodium hydroxide solution. Filter the mixture to remove any insoluble impurities.[3]

  • Organic Wash: Transfer the aqueous filtrate to a separatory funnel and wash it three times with 60 mL portions of dichloromethane to remove non-acidic organic impurities.[3]

  • Acidification and Product Collection: Heat the aqueous solution on a steam bath and cautiously acidify it with hydrochloric acid until the precipitation of the product is complete.[3]

  • Final Filtration and Drying: Filter the yellow product, wash it well with water, and dry it in a vacuum to obtain this compound.[3] The melting point is reported to be above 300°C.[3]

Data Summary

ParameterValueReference
Starting Material2-Acetylfluorene[3]
Oxidizing AgentSodium Dichromate[3]
SolventAcetic Acid[3]
Reaction TemperatureReflux[3]
Reaction Time3 hours[3]
Product AppearanceYellow solid[3]
Melting Point> 300°C[3]
Molecular FormulaC₁₄H₈O₃[1][2]
Molecular Weight224.21 g/mol [1][4]

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Sodium dichromate is a strong oxidizing agent and is toxic and carcinogenic. Handle it with extreme care in a well-ventilated fume hood.

  • Acetic acid and acetic anhydride are corrosive. Avoid inhalation of vapors and contact with skin.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a fume hood.

  • The reaction is exothermic, especially during the addition of sodium dichromate. Ensure slow and controlled addition.

Visualization of Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Dissolve 2-Acetylfluorene in Acetic Acid at 60°C add_reagents Add Sodium Dichromate and Acetic Anhydride start->add_reagents reflux Reflux for 3 hours add_reagents->reflux precipitate Precipitate in Water reflux->precipitate filter_wash1 Filter and Wash with Water precipitate->filter_wash1 base_extraction Dissolve in NaOH (aq) filter_wash1->base_extraction dcm_wash Wash with Dichloromethane base_extraction->dcm_wash acidify Acidify with HCl dcm_wash->acidify filter_wash2 Filter and Wash with Water acidify->filter_wash2 dry Dry in Vacuum filter_wash2->dry product This compound dry->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of High-Performance Polyimides Using 9-Fluorenone-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of rigid and bulky fluorene moieties into the polyimide backbone can further enhance these properties, leading to materials with improved solubility, lower dielectric constants, and high glass transition temperatures. 9-Fluorenone-2-carboxylic acid serves as a versatile starting material for the synthesis of fluorene-containing monomers, which can then be polymerized to produce advanced polyimides for a variety of applications, including microelectronics, aerospace, and separation membranes.

These application notes provide detailed protocols for the synthesis of polyimides derived from this compound. The protocols cover the synthesis of a key diamine monomer derived from this compound, followed by its polymerization with a commercially available dianhydride. Additionally, characterization data of similar fluorene-based polyimides are presented in tabular format for easy comparison.

Data Presentation

The following tables summarize the thermal and optical properties of various polyimides synthesized from fluorene-containing monomers. This data, compiled from various studies, highlights the influence of the chemical structure on the final properties of the polyimides.

Table 1: Thermal Properties of Fluorene-Based Polyimides

Polyimide IDDianhydrideGlass Transition Temperature (Tg, °C)5% Weight Loss Temperature (Td5, °C) in N2Coefficient of Thermal Expansion (CTE, ppm/K)
FAPPIPMDA4165255.8
PI-Aa-ODPA/s-ODPA235.3>500-
PI-Ea-ODPA/s-ODPA305.5>500-
Si-PI-1----
Si-PI-2----
WuFPI-6F6FDA408555-
WuFPI-BPBPDA448584-
FLPI-1FDAn>420-31.8
FLPI-2FDAn>420-45.8
FLPI-3FDAn>420-39.7

*Data sourced from multiple research articles.[1][2][3][4][5][6] FAPPI was synthesized from a novel diamine (FAPDA) and pyromellitic dianhydride (PMDA).[1][2] PI-A and PI-E were part of a series of thermoplastic polyimides.[3] Si-PIs are fluorene-based polyimides with silyl ether groups.[4] WuFPIs were prepared from a diamine (WuFDA) with various dianhydrides.[5] FLPIs were synthesized from a fluorene-containing dianhydride (FDAn).[6]

Table 2: Optical and Dielectric Properties of Fluorene-Based Polyimides

Polyimide IDOptical Transmittance (@ 400-450 nm)Cutoff Wavelength (nm)Dielectric Constant (at 1 kHz - 1 MHz)
Si-PI-174-81% @ 400 nm-2.63 - 2.75 @ 1 kHz
Si-PI-274-81% @ 400 nm-2.63 - 2.75 @ 1 kHz
WuFPI-6F--2.28 - 2.88 @ 104 Hz
WuFPI-BP--2.28 - 2.88 @ 104 Hz
CPI-0---
CPI-10--2.53 @ 106 Hz
FPI-1>80% @ 450 nm341-3552.62 - 2.79 @ 1 MHz
FPI-2>80% @ 450 nm341-3552.62 - 2.79 @ 1 MHz

*Data sourced from multiple research articles.[4][5][7] Si-PIs are fluorene-based polyimides with silyl ether groups.[4] WuFPIs were prepared from a diamine (WuFDA) with various dianhydrides.[5] CPIs are co-polyimides with a fluorene rigid conjugated structure.[7] FPIs are novel fluorinated polyimides.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a diamine monomer from this compound and its subsequent polymerization to a polyimide.

Protocol 1: Synthesis of 2-Amino-7-(4-aminobenzamido)-9-fluorenone (AABF)

This protocol describes a plausible synthetic route to a diamine monomer from this compound.

Step 1: Synthesis of 2-Nitro-9-fluorenone

  • To a solution of 9-fluorenone in concentrated sulfuric acid, slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid at 0-5 °C.

  • Stir the reaction mixture at room temperature for several hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter, wash with water until neutral, and dry the crude product.

  • Recrystallize from a suitable solvent like ethanol to obtain pure 2-nitro-9-fluorenone.

Step 2: Synthesis of 2-Amino-9-fluorenone

  • Dissolve 2-nitro-9-fluorenone in ethanol.

  • Add a reducing agent such as tin(II) chloride dihydrate and concentrated hydrochloric acid.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the product.

  • Filter, wash with water, and dry the crude 2-amino-9-fluorenone.

  • Purify by column chromatography or recrystallization.

Step 3: Synthesis of 2-Amino-7-nitro-9-fluorenone

  • Protect the amino group of 2-amino-9-fluorenone by acetylation with acetic anhydride.

  • Perform nitration on the protected compound using a nitrating mixture as described in Step 1.

  • Hydrolyze the acetyl group under acidic or basic conditions to yield 2-amino-7-nitro-9-fluorenone.

Step 4: Synthesis of 2-Amino-7-(4-aminobenzamido)-9-fluorenone (AABF)

  • Reduce the nitro group of 2-amino-7-nitro-9-fluorenone to an amino group using a method similar to Step 2 to obtain 2,7-diamino-9-fluorenone.

  • React 2,7-diamino-9-fluorenone with 4-nitrobenzoyl chloride in a suitable solvent like N,N-dimethylacetamide (DMAc) in the presence of a base like pyridine.

  • Reduce the nitro group of the resulting compound to an amino group using a suitable reducing agent to yield the final diamine monomer, 2-Amino-7-(4-aminobenzamido)-9-fluorenone (AABF).

Protocol 2: Synthesis of Polyimide from AABF and 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)

This protocol describes the two-step polymerization process to synthesize a polyimide from the custom diamine monomer (AABF) and a commercially available dianhydride (6FDA).

Step 1: Synthesis of Poly(amic acid) (PAA)

  • In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, add the synthesized diamine AABF and an anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).

  • Stir the mixture at room temperature until the diamine is completely dissolved.

  • Gradually add an equimolar amount of 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) to the solution under a nitrogen atmosphere.

  • Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.

Step 2: Thermal Imidization

  • Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.

  • Place the glass plate in a vacuum oven and heat it according to the following temperature program:

    • 80 °C for 1 hour

    • 150 °C for 1 hour

    • 200 °C for 1 hour

    • 250 °C for 1 hour

    • 300 °C for 1 hour

  • After cooling to room temperature, the resulting polyimide film can be peeled off from the glass plate.

Step 3: Chemical Imidization (Alternative to Thermal Imidization)

  • To the poly(amic acid) solution, add a dehydrating agent such as a mixture of acetic anhydride and pyridine (1:1 molar ratio) at room temperature.

  • Stir the mixture for 24 hours.

  • Precipitate the polyimide by pouring the solution into a non-solvent like methanol.

  • Filter the polymer, wash it with methanol, and dry it in a vacuum oven at 100 °C.

Mandatory Visualization

The following diagrams illustrate the synthetic pathway and the experimental workflow for the synthesis of polyimides from this compound.

Synthesis_Pathway FCA This compound NF 2-Nitro-9-fluorenone FCA->NF Nitration AF 2-Amino-9-fluorenone NF->AF Reduction ANF 2-Amino-7-nitro-9-fluorenone AF->ANF Protection, Nitration, Deprotection DAF 2,7-Diamino-9-fluorenone ANF->DAF Reduction AABF Diamine Monomer (AABF) DAF->AABF Acylation & Reduction

Caption: Proposed synthesis of a diamine monomer from this compound.

Polyimide_Synthesis_Workflow start Start dissolve Dissolve Diamine in Solvent start->dissolve add_dianhydride Add Dianhydride dissolve->add_dianhydride paa_formation Poly(amic acid) Formation add_dianhydride->paa_formation casting Cast PAA Solution paa_formation->casting chemical_imidization Chemical Imidization (Dehydrating Agent) paa_formation->chemical_imidization thermal_imidization Thermal Imidization (Stepwise Heating) casting->thermal_imidization pi_film Polyimide Film thermal_imidization->pi_film pi_powder Polyimide Powder chemical_imidization->pi_powder

Caption: General workflow for the two-step synthesis of polyimides.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 9-Fluorenone-2-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude 9-Fluorenone-2-carboxylic acid via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to aid in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For this compound, polar organic solvents are generally a good starting point due to the presence of the carboxylic acid group. Solvents such as ethanol, methanol, and acetic acid, or solvent mixtures like ethanol/water, are often employed. The choice of solvent may need to be empirically determined to achieve the best balance between yield and purity.

Q2: My purified this compound is still colored. What could be the cause?

A2: A persistent color, often yellow, in the purified product can be due to the presence of residual impurities, such as unreacted starting materials or byproducts from the synthesis. If the color persists after recrystallization, consider a second recrystallization or the use of activated charcoal during the procedure to adsorb colored impurities. However, be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield.

Q3: What is a typical recovery yield for the recrystallization of this compound?

A3: The recovery yield can vary significantly depending on the initial purity of the crude material and the chosen recrystallization solvent and conditions. A yield of 50-70% is often considered acceptable for a single recrystallization step that significantly improves purity. For instance, one experimental procedure for the recrystallization of a related compound, 9-fluorenone, from hexane reported a recovery of approximately 57%.[1] Optimizing the solvent volume and cooling process is key to maximizing recovery.

Q4: How can I assess the purity of my recrystallized this compound?

A4: The purity of the recrystallized product can be assessed using several analytical techniques. Melting point analysis is a common and straightforward method; a sharp melting point range close to the literature value (typically >300 °C for this compound) indicates high purity. Spectroscopic methods such as Infrared (IR) spectroscopy can confirm the presence of characteristic functional groups (e.g., a carbonyl peak around 1700 cm⁻¹ for the ketone and a broad O-H stretch for the carboxylic acid).[1] Chromatographic techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can also be used to detect the presence of impurities.

Troubleshooting Guides

Problem Possible Cause(s) Troubleshooting Steps
Low or No Crystal Formation 1. Too much solvent was used, resulting in a solution that is not saturated upon cooling. 2. The cooling process was too rapid. 3. The chosen solvent is too good at dissolving the compound even at low temperatures.1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. 3. Re-evaluate the solvent choice. Consider using a solvent in which the compound has lower solubility at room temperature or a mixed solvent system.
Oiling Out (Formation of an oil instead of crystals) 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The presence of significant impurities is depressing the melting point of the mixture. 3. The solution is cooling too quickly.1. Select a solvent with a lower boiling point. 2. Try to remove impurities by another method (e.g., washing) before recrystallization. Using a larger volume of solvent may also help. 3. Ensure a slow cooling rate. Reheat the solution to redissolve the oil and allow it to cool more gradually.
Low Recovery Yield 1. Too much solvent was used, leading to significant loss of the product in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with too much cold solvent or the solvent was not sufficiently cold. 4. Incomplete crystallization before filtration.1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Ensure the filtration apparatus is pre-heated, and use a small amount of extra hot solvent to wash the filter paper. 3. Wash the collected crystals with a minimal amount of ice-cold solvent. 4. Ensure the solution has been thoroughly cooled in an ice bath to maximize crystal formation before filtering.
Product is Still Impure After Recrystallization 1. The cooling process was too fast, trapping impurities within the crystal lattice. 2. The chosen solvent does not effectively differentiate between the product and the impurities. 3. The impurity has very similar solubility properties to the product.1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 2. Experiment with different solvents or solvent pairs. 3. A second recrystallization may be necessary. If impurities persist, another purification technique such as column chromatography may be required.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₈O₃[2]
Molecular Weight 224.21 g/mol [2]
Appearance Light yellow to amber powder or crystals[3]
Melting Point >300 °C[2]

Table 2: Estimated Solubility of this compound in Various Solvents

Disclaimer: The following solubility data are estimates based on the properties of structurally similar compounds and general principles of solubility. Experimental verification is recommended for precise applications.

SolventPolarityEstimated Solubility at 25°CEstimated Solubility at Boiling Point
Water HighVery LowLow
Ethanol HighSparingly SolubleSoluble
Methanol HighSparingly SolubleSoluble
Acetone MediumSolubleVery Soluble
Ethyl Acetate MediumSparingly SolubleSoluble
Toluene LowSparingly SolubleSoluble
Hexane Very LowInsolubleSparingly Soluble
Dichloromethane MediumSolubleVery Soluble

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

This protocol outlines a general procedure for the purification of crude this compound using a single solvent recrystallization.

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent (e.g., ethanol). The ideal solvent will dissolve the crude product when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent begins to boil. Continue to add small portions of the hot solvent until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and then bring it back to a boil for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a gravity filtration setup (funnel and filter paper) with hot solvent. Filter the hot solution quickly to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for a period of time. For complete drying, the crystals can be transferred to a watch glass and air-dried or placed in a vacuum oven at a moderate temperature.

  • Analysis: Determine the mass of the recovered pure product and calculate the percent recovery. Assess the purity by measuring the melting point.

Mandatory Visualization

Recrystallization_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation crude_product Crude this compound solvent_selection Select Appropriate Solvent crude_product->solvent_selection dissolve Dissolve in Minimum Hot Solvent solvent_selection->dissolve hot_solution Hot Saturated Solution dissolve->hot_solution hot_filtration Hot Gravity Filtration (Optional) hot_solution->hot_filtration filtrate Clear Hot Filtrate hot_filtration->filtrate impurities Insoluble Impurities / Charcoal hot_filtration->impurities cool_slowly Cool Slowly to Room Temperature filtrate->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath crystal_slurry Crystal Slurry ice_bath->crystal_slurry vacuum_filtration Vacuum Filtration crystal_slurry->vacuum_filtration pure_crystals Pure Crystals vacuum_filtration->pure_crystals mother_liquor Mother Liquor (Soluble Impurities) vacuum_filtration->mother_liquor wash Wash with Cold Solvent pure_crystals->wash dry Dry Crystals wash->dry final_product Pure, Dry this compound dry->final_product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic cluster_success Success cluster_issues Issues cluster_solutions Potential Solutions start Recrystallization Outcome pure_product Pure Crystals Obtained start->pure_product Good Yield & Purity no_crystals No Crystals Form start->no_crystals Problem oiling_out Product Oils Out start->oiling_out Problem low_yield Low Yield start->low_yield Problem impure_product Product Still Impure start->impure_product Problem concentrate Concentrate Solution no_crystals->concentrate Cause: Too much solvent induce_crystallization Induce Crystallization no_crystals->induce_crystallization Cause: Supersaturation slow_cooling Ensure Slow Cooling oiling_out->slow_cooling change_solvent Change Solvent/Solvent System oiling_out->change_solvent check_solvent_volume Use Minimum Hot Solvent low_yield->check_solvent_volume impure_product->slow_cooling second_recrystallization Perform Second Recrystallization impure_product->second_recrystallization

Caption: Troubleshooting logic for common recrystallization issues.

References

Preventing oxidation of the C9 position in fluorene derivatives during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Fluorene Derivatives

Welcome to the Technical Support Center for the synthesis of fluorene derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the common issue of oxidation at the C9 position of the fluorene core.

Troubleshooting Guide: Unwanted C9 Oxidation

This guide addresses frequently encountered issues related to the oxidation of fluorene derivatives, which leads to the formation of undesired fluorenone byproducts.

Q1: My fluorene derivative sample has turned yellow over time or during a reaction. What is the cause?

A1: A yellow discoloration is a strong indicator of the formation of a fluorenone derivative. The C9 position of the fluorene ring is susceptible to oxidation, converting the methylene group (-CH₂) into a carbonyl group (C=O). This extended conjugation often results in a yellow-colored compound. This oxidation is typically facilitated by the presence of a base and an oxidant, most commonly atmospheric oxygen.

Q2: I've detected a new peak in my analytical data (e.g., HPLC, LC-MS, NMR) corresponding to a mass increase of 14 Da (+O, -2H). What does this signify?

A2: This mass change is characteristic of the oxidation of the C9 methylene group to a ketone. The loss of two hydrogen atoms and the gain of one oxygen atom results in a net increase of 14 atomic mass units. In ¹H NMR, this is accompanied by the disappearance of the C9-H₂ signal (typically a singlet around 4.0 ppm). In ¹³C NMR, a new signal will appear in the carbonyl region (around 190-200 ppm).

Q3: My reaction yield is low, and I've identified the main byproduct as the C9-oxidized fluorenone. What reaction conditions are likely responsible?

A3: The most common causes for unintentional C9 oxidation during a synthetic step are:

  • Presence of a Base: The protons at the C9 position are acidic (pKa ≈ 22.6 in DMSO) and can be deprotonated by bases (e.g., hydroxides, alkoxides, or even strong amine bases), forming a fluorenyl anion.

  • Exposure to Air (Oxygen): The fluorenyl anion is highly reactive towards molecular oxygen. The reaction between the anion and O₂ initiates the oxidation process.

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of both deprotonation and oxidation.

  • Choice of Solvent: Polar aprotic solvents can stabilize the fluorenyl anion, potentially increasing the rate of oxidation.

Q4: How can I prevent this unwanted oxidation in my future experiments?

A4: There are two primary strategies to prevent C9 oxidation:

  • Strategic Synthesis Design: The most robust method is to substitute the acidic protons at the C9 position. Synthesizing 9,9-disubstituted fluorene derivatives (e.g., with alkyl or aryl groups) permanently removes the site of reactivity.

  • Strict Control of Reaction Conditions: When the C9-H₂ moiety is required in the final product, it is crucial to rigorously exclude oxygen and adventitious bases. This involves using inert atmosphere techniques and ensuring all reagents and solvents are anhydrous and deoxygenated.

Q5: I have already synthesized a batch of my fluorene derivative, but it is contaminated with the fluorenone byproduct. Can I salvage this material?

A5: Yes, it is often possible to reduce the fluorenone byproduct back to the desired fluorene. This deoxygenation can be achieved using standard organic chemistry reduction methods. The choice of method depends on the other functional groups present in your molecule. Two common methods are:

  • Wolff-Kishner Reduction: This method uses hydrazine (N₂H₄) and a strong base (e.g., KOH) at high temperatures. It is suitable for molecules that are stable to harsh basic conditions.

  • Clemmensen Reduction: This reaction employs a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). It is effective for substrates that can tolerate strongly acidic conditions.

Frequently Asked Questions (FAQs)

Q: Why is the C9 position of fluorene so susceptible to oxidation?

A: The carbon at the C9 position is located between two phenyl rings. The protons attached to this carbon are significantly acidic because the resulting conjugate base, the fluorenyl anion, is highly stabilized by resonance. The negative charge is delocalized over the entire aromatic system, making the anion planar and aromatic. This acidity makes the C9 protons vulnerable to removal by bases, initiating the oxidation pathway in the presence of an oxidant like oxygen.[1][2]

Q: What is the mechanism of base-catalyzed air oxidation of the C9 position?

A: The generally accepted mechanism involves three main steps:

  • Deprotonation: A base removes a proton from the C9 position to form the resonance-stabilized fluorenyl anion.

  • Electron Transfer/Radical Formation: The fluorenyl anion reacts with molecular oxygen, often through a single-electron transfer (SET) process, to form a fluorenyl radical and a superoxide radical anion.

  • Formation of Fluorenone: These radical species undergo further reactions, ultimately leading to the formation of the fluorenone and other byproducts.[3]

Q: Are there any specific bases I should be particularly cautious with?

A: Yes. Strong bases like potassium hydroxide (KOH), sodium hydroxide (NaOH), potassium tert-butoxide (t-BuOK), and organolithium reagents (e.g., n-BuLi) will readily deprotonate the C9 position. Care should also be taken with weaker bases if the reaction is run at elevated temperatures or for extended periods.

Q: Besides discoloration, how can I quickly check for the presence of a fluorenone impurity?

A: Thin-Layer Chromatography (TLC) is a quick and effective method. Fluorenone is generally more polar than its corresponding fluorene derivative due to the carbonyl group. On a silica gel TLC plate, the fluorenone byproduct will typically have a lower Rf value (it will travel a shorter distance up the plate) than the desired fluorene compound. It may also be visible as a distinct yellow spot.

Data Presentation

The following table summarizes the conditions that promote C9 oxidation and the recommended preventative or corrective actions.

Factor Promoting Oxidation Consequence Preventative/Corrective Measure Typical Yield/Success Rate
Presence of Strong Base (e.g., KOH, NaOH, t-BuOK) Formation of fluorenyl anion, the key reactive intermediate.Use non-basic conditions where possible. If a base is required, use the mildest base that achieves the desired transformation and maintain a strict inert atmosphere.N/A (Highly dependent on specific reaction)
Exposure to Air (Oxygen) Oxidant for the fluorenyl anion.Conduct the reaction under an inert atmosphere (Nitrogen or Argon). Use deoxygenated solvents.>95% reduction in oxidation with proper technique
Elevated Reaction Temperature Increased rate of deprotonation and oxidation.Run the reaction at the lowest effective temperature.N/A (Highly dependent on specific reaction)
Unsubstituted C9 Position Presence of acidic C9-H₂ protons.Synthesize 9,9-dialkylfluorene derivatives to block the reactive site.>98% (for the alkylation reaction)
Accidental Formation of Fluorenone Contamination of the desired product.Purify by chromatography or perform a chemical reduction (e.g., Wolff-Kishner) on the mixture.70-90% (for Wolff-Kishner reduction)

Experimental Protocols

Protocol 1: Preventative Synthesis of a 9,9-Dialkylfluorene Derivative

This protocol describes the synthesis of 9,9-dioctylfluorene, a common derivative where the C9 position is blocked, thus preventing oxidation.

Materials:

  • Fluorene

  • Potassium hydroxide (KOH), powdered

  • 1-Bromooctane

  • Dimethyl sulfoxide (DMSO)

  • Toluene

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)

  • Standard laboratory glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen/argon inlet.

  • Reagent Addition: Under a positive pressure of inert gas, charge the flask with fluorene (1.0 eq), powdered KOH (10 eq), and a catalytic amount of TBAB (0.05 eq).

  • Solvent Addition: Add anhydrous DMSO and toluene (typically a 1:1 mixture) via cannula or syringe.

  • Alkylation: Heat the stirred suspension to 60-70 °C. Add 1-bromooctane (2.5 eq) dropwise via a syringe pump over 30 minutes.

  • Reaction Monitoring: Maintain the temperature and allow the reaction to stir for 4-6 hours. Monitor the progress by TLC (e.g., using a 95:5 hexanes:ethyl acetate eluent), checking for the disappearance of the starting fluorene spot.

  • Workup: Cool the reaction to room temperature. Quench by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate or toluene (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from ethanol or isopropanol to yield 9,9-dioctylfluorene as a white solid.

Protocol 2: General Procedure for Synthesis under Inert Atmosphere

This protocol details the setup and execution of a reaction under a static nitrogen or argon atmosphere using a balloon.

Materials:

  • Round-bottom flask or Schlenk flask

  • Rubber septum

  • Balloons

  • Nitrogen or Argon gas cylinder with regulator

  • Needles (one for gas inlet, one for outlet)

  • Syringes for liquid transfer

  • Heat gun or Bunsen burner for flame-drying

Procedure:

  • Glassware Preparation: Ensure the reaction flask and a magnetic stir bar are clean and dry. For moisture-sensitive reactions, assemble the glassware and flame-dry it under vacuum or oven-dry it and assemble while hot.

  • Inerting the Flask: Fold a rubber septum over the joint of the cooled flask. Insert a needle connected to a balloon filled with nitrogen or argon. Insert a second "outlet" needle to allow the air to be displaced.

  • Flushing: Allow the inert gas to flush through the flask for 5-10 minutes. Remove the outlet needle. The balloon will now maintain a slight positive pressure of inert gas, preventing air from entering.

  • Adding Reagents:

    • Solids: If adding a solid reagent, do so under a positive flow of inert gas by quickly removing the septum, adding the solid, and re-sealing.

    • Liquids: Use a clean, dry syringe to withdraw the required volume of liquid from a sealed reagent bottle (e.g., Sure/Seal™). Pierce the septum of the reaction flask and add the liquid.

  • Running the Reaction: Once all reagents are added, the reaction can be stirred and heated or cooled as required. The balloon will expand and contract with temperature changes, maintaining the inert atmosphere.

  • Quenching and Workup: At the end of the reaction, cool the flask to room temperature before opening it to the atmosphere for the workup procedure.

Protocol 3: Corrective Deoxygenation via Wolff-Kishner Reduction

This protocol describes the reduction of an unwanted fluorenone byproduct back to the fluorene.

Materials:

  • Fluorenone-contaminated sample

  • Hydrazine monohydrate

  • Potassium hydroxide (KOH)

  • High-boiling solvent (e.g., ethylene glycol, diethylene glycol)

  • Standard glassware for reflux

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the fluorenone sample (1.0 eq), potassium hydroxide (4.0 eq), and diethylene glycol.

  • Hydrazone Formation: Add hydrazine monohydrate (5.0 eq) to the mixture. Heat the solution to 100-120 °C for 1 hour to facilitate the formation of the hydrazone intermediate.

  • Reduction: Increase the temperature to 190-200 °C. The setup can be modified to allow for the distillation of water and excess hydrazine. Maintain this temperature for 3-4 hours. Nitrogen gas evolution will be observed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water. The solid product will precipitate.

  • Purification: Collect the solid by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral. The crude product can then be purified by recrystallization or column chromatography to yield the pure fluorene derivative.

Visualizations

Signaling Pathways and Workflows

Oxidation_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Fluorene Fluorene (C9-H₂) Deprotonation 1. Deprotonation Fluorene->Deprotonation Base Base (e.g., KOH) Base->Deprotonation Oxygen Air (O₂) Oxidation_Step 2. Reaction with O₂ Oxygen->Oxidation_Step Anion Fluorenyl Anion Deprotonation->Anion Forms stabilized anion Anion->Oxidation_Step Intermediate Peroxy Intermediate Oxidation_Step->Intermediate Rearrangement 3. Rearrangement/ Decomposition Intermediate->Rearrangement Fluorenone Fluorenone (C9=O) Rearrangement->Fluorenone

Caption: Mechanism of base-catalyzed C9 oxidation of fluorene.

Troubleshooting_Workflow Start Unwanted Byproduct Detected in Fluorene Synthesis Check_Appearance Is the sample yellow? Start->Check_Appearance Check_Analytics Does analytical data (MS, NMR) show C9 oxidation? Check_Appearance->Check_Analytics Yes End_Reassess Re-evaluate Synthesis Check_Appearance->End_Reassess No Identify_Cause Identify Potential Cause Check_Analytics->Identify_Cause Yes Check_Analytics->End_Reassess No Cause_Base Strong Base Used? Identify_Cause->Cause_Base Cause_Air Reaction Exposed to Air? Identify_Cause->Cause_Air Cause_Temp High Temperature? Identify_Cause->Cause_Temp Implement_Solution Implement Solution Cause_Base->Implement_Solution Cause_Air->Implement_Solution Cause_Temp->Implement_Solution Solution_Inert Use Inert Atmosphere Implement_Solution->Solution_Inert Solution_Block Synthesize 9,9-Disubstituted Derivative Implement_Solution->Solution_Block Solution_Reduce Reduce Fluorenone (e.g., Wolff-Kishner) Implement_Solution->Solution_Reduce End_Success Problem Resolved Solution_Inert->End_Success Solution_Block->End_Success Solution_Reduce->End_Success

Caption: Troubleshooting workflow for C9 oxidation.

Inert_Atmosphere_Setup cluster_setup Inert Atmosphere Reaction Setup cluster_gas Gas Flow Flask Round-Bottom Flask (Flame-Dried) Septum Rubber Septum Flask->Septum Seals Flask Stir_Bar Magnetic Stir Bar Flask->Stir_Bar Stir_Plate Stir/Hot Plate Flask->Stir_Plate Outlet_Needle Outlet Needle (for flushing) Flask->Outlet_Needle Air Out (during flush) Gas_Source N₂ or Ar Source (Balloon) Inlet_Needle Inlet Needle Gas_Source->Inlet_Needle Positive Pressure Inlet_Needle->Flask Gas In

Caption: Diagram of a typical inert atmosphere experimental setup.

References

Improving the photostability of 9-Fluorenone-2-carboxylic acid-based fluorescent probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers improve the photostability of 9-Fluorenone-2-carboxylic acid-based fluorescent probes during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is my this compound probe signal fading?

A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule (fluorophore) upon exposure to excitation light, leading to a permanent loss of its ability to fluoresce.[1][2][3] Your probe's signal fades because the high-intensity light used for imaging excites the fluorenone core, which can then enter a reactive, long-lived "triplet state." In this state, it can react with molecular oxygen in the sample to generate reactive oxygen species (ROS), such as singlet oxygen.[4][5] These highly reactive molecules chemically attack and degrade the probe, rendering it non-fluorescent.[4][5] This process is a primary cause of signal loss in fluorescence microscopy.[2]

Q2: How can I determine if the signal loss I'm observing is due to photobleaching?

A2: Signal loss from photobleaching typically appears as a gradual decrease in fluorescence intensity over time during continuous imaging of the same area.[1] A simple way to confirm this is to move to a fresh, unexposed field of view on your sample. If the initial signal in the new area is bright and then begins to fade as you image it, photobleaching is the likely cause.[1] If the signal is weak or absent from the very beginning, the problem might be related to other issues like low probe concentration, inefficient labeling, or using incorrect microscope filter sets.[1]

Q3: Are all fluorenone-based probes equally susceptible to photobleaching?

A3: No. The photostability of a probe is an intrinsic property that can be significantly altered by its chemical structure.[6] While the core 9-fluorenone structure has inherent photophysical properties, modifications to the molecule, such as the addition of different functional groups, can enhance photostability.[7][8][9] Research has shown that specific fluorenone derivatives can be synthesized to achieve high photostability, with some probes exhibiting very low fluorescence attenuation rates under continuous laser irradiation.[10]

Q4: What are antifade reagents and how can they help stabilize my probe's signal?

A4: Antifade reagents are chemical compounds added to mounting media or imaging buffers to protect fluorophores from photobleaching.[6] They work primarily by scavenging the reactive oxygen species (ROS) that cause photodegradation.[4][6] Many commercial and homemade antifade solutions use a combination of an oxygen scavenging system (like glucose oxidase and catalase, known as the GLOX system) and a triplet state quencher (like Trolox, a vitamin E analog) to reduce the two main pathways of photobleaching.[4][11]

Q5: Besides using antifade reagents, what are the most critical adjustments I can make to my imaging setup to reduce photobleaching?

A5: The most effective strategy is to minimize the sample's total exposure to excitation light.[2][12] This can be achieved in several ways:

  • Reduce Light Intensity: Lower the laser power or use neutral density (ND) filters to decrease the intensity of the excitation light to the minimum level required for a good signal-to-noise ratio.[1][2][6]

  • Minimize Exposure Time: Use the shortest possible camera exposure time that still yields a quality image. Modern sensitive cameras are very effective at capturing signals with short exposures.[1][12]

  • Reduce Frequency of Acquisition: In time-lapse experiments, increase the interval between image acquisitions to the longest duration that still captures the biological event of interest.[11]

  • Illuminate Only the Area of Interest: Use the microscope's field diaphragm to restrict illumination to only the region being captured by the camera.[1]

Troubleshooting Guide

If you are experiencing rapid signal loss, use the following guide to diagnose and resolve the issue.

TroubleshootingFlowchart start_node Problem: Rapid Signal Fading decision_node1 Using Antifade Reagent? start_node->decision_node1 Start Here decision_node decision_node process_node process_node solution_node solution_node process_node1 Prepare or purchase an antifade mounting medium. decision_node1->process_node1 No decision_node2 Excitation Light Intensity High? decision_node1->decision_node2 Yes solution_node1 Mount sample in a medium with an oxygen scavenger (e.g., GLOX) and a triplet state quencher (e.g., Trolox). process_node1->solution_node1 Action process_node2 Reduce illumination intensity to the minimum necessary. decision_node2->process_node2 Yes decision_node3 Long or Frequent Exposures? decision_node2->decision_node3 No solution_node2 Lower laser power. Use Neutral Density (ND) filters. Close field diaphragm. process_node2->solution_node2 Action process_node3 Optimize image acquisition settings. decision_node3->process_node3 Yes solution_node4 Consider alternative probe. The specific fluorenone derivative may have intrinsically low photostability. Consult literature for more robust derivatives. decision_node3->solution_node4 No solution_node3 Decrease camera exposure time. Increase time interval between images in a time-lapse series. process_node3->solution_node3 Action

Caption: A troubleshooting flowchart to diagnose and mitigate photobleaching.

Experimental Protocols

Protocol 1: Quantitative Assessment of Photostability

This protocol allows for the quantitative comparison of the photostability of different fluorescent probes or the effectiveness of different antifade reagents.

Objective: To measure the rate of fluorescence decay (photobleaching rate) of a this compound-based probe under continuous illumination.

Materials:

  • Fluorescence microscope with a camera capable of time-lapse imaging.

  • Sample labeled with the fluorenone-based probe.

  • Image analysis software (e.g., ImageJ/Fiji).[13]

  • Immersion oil (if using an oil immersion objective).

Procedure:

  • Sample Preparation: Prepare your sample (e.g., fixed cells on a coverslip) labeled with the fluorescent probe. Mount the coverslip onto a microscope slide using a defined mounting medium (either with or without antifade reagents, depending on the experiment).[13]

  • Microscope Setup:

    • Place the slide on the microscope stage and locate a region of interest with uniform fluorescence.

    • Select the appropriate filter set for the fluorenone probe.

    • Set the excitation light intensity to a fixed, consistent level that you will use for all comparative experiments. It is crucial to use the same light intensity for all measurements to ensure a fair comparison.[13]

    • Adjust camera parameters (e.g., exposure time, gain) to get a good signal-to-noise ratio without saturating the detector. These settings must remain constant throughout the experiment.[13]

  • Image Acquisition:

    • Acquire a time-lapse series of images under continuous illumination.

    • The time interval between frames and the total duration should be chosen to adequately capture the decay of the fluorescence signal (e.g., acquire an image every 5 seconds for 5 minutes).[13]

  • Data Analysis:

    • Open the image sequence in your analysis software.

    • Define a Region of Interest (ROI) over a fluorescent area. Define a second ROI in a background area with no signal.[13]

    • For each time point, measure the mean fluorescence intensity within the signal ROI and the background ROI.[13]

    • Correct for background by subtracting the mean background intensity from the mean signal intensity for each time point.

    • Normalize the intensity at each time point to the initial intensity (at t=0).

    • Plot the normalized fluorescence intensity against time. The rate of decay indicates the photostability; a slower decay means higher photostability.[1]

    • The data can be fitted to an exponential decay curve to calculate the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence to decrease to 50% of its initial value.[13]

ExperimentalWorkflow cluster_prep Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis arrow arrow prep_sample 1. Prepare Labeled Sample mount_sample 2. Mount in Medium prep_sample->mount_sample setup_microscope 3. Set Consistent Microscope Parameters (Intensity, Exposure) mount_sample->setup_microscope acquire_timelapse 4. Acquire Time-Lapse Image Series setup_microscope->acquire_timelapse measure_intensity 5. Measure Intensity in ROI Over Time acquire_timelapse->measure_intensity normalize_plot 6. Normalize Data & Plot Intensity vs. Time measure_intensity->normalize_plot calculate_halflife 7. Calculate Photobleaching Half-Life (t½) normalize_plot->calculate_halflife

Caption: Workflow for quantitative measurement of probe photostability.

Data Presentation

Table 1: Photophysical Properties of Fluorenone-Based Probes

This table presents representative data for newly developed fluorenone-based two-photon probes designed for high photostability, based on published literature.[10]

Probe IDFluorescence Quantum Yield (Φ)Two-Photon Cross Section (GM) at 800 nmMean Fluorescence Attenuation Rate (%/s)
Probe A0.4484690.030
Probe B0.5124820.029
Probe C0.6344950.028

Data adapted from studies on photostability enhancement of fluorenone probes.[10] A lower attenuation rate indicates higher photostability.

Table 2: Common Components of Antifade Reagents
Component ClassExample CompoundMechanism of Action
Oxygen Scavenger Glucose Oxidase + Catalase (GLOX)Enzymatically removes dissolved molecular oxygen from the medium, preventing the formation of singlet oxygen.[4]
Triplet State Quencher Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)Deactivates the excited triplet state of the fluorophore directly, returning it to the ground state before it can react with oxygen.[11]
Reducing Agent n-Propyl GallateA phenolic antioxidant that can reduce photobleaching, particularly for blue dyes like DAPI.[14]
Reducing Agent β-mercaptoethanol (BME) or Cysteamine (MEA)Thiols that can help suppress the formation of free radicals and reduce oxygen-independent photobleaching pathways.[4]

Signaling & Mechanistic Pathways

Photobleaching Mechanism of a Fluorophore

The diagram below illustrates the primary mechanism of photobleaching. An excited fluorophore in its triplet state interacts with ground-state molecular oxygen (³O₂) to produce highly destructive singlet oxygen (¹O₂), which then degrades the fluorophore.

PhotobleachingMechanism cluster_reaction S0 Ground State (S₀) + Photon (hν) S1 Excited Singlet State (S₁) S0->S1 Excitation Bleached Bleached Probe (Non-Fluorescent) S1->S0 Fluorescence Emission T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Fluorescence Fluorescence O2_1 Singlet Oxygen (¹O₂) (Reactive) T1->O2_1 Energy Transfer O2_3 Molecular Oxygen (³O₂) O2_1->Bleached Chemical Reaction

Caption: The photobleaching pathway involving the triplet state and oxygen.

References

Troubleshooting low yields in the esterification of 9-Fluorenone-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the esterification of 9-Fluorenone-2-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of this compound, helping you diagnose and resolve problems leading to low product yields.

Q1: My Fischer esterification of this compound is resulting in a very low yield. What are the primary causes and how can I fix this?

Low yields in Fischer esterification are most often due to the reaction reaching equilibrium with a significant amount of starting material remaining.[1] This equilibrium between the carboxylic acid and alcohol reactants and the ester and water products must be shifted towards the product side to achieve a high yield.[1][2]

Here are the common causes and their solutions:

  • Incomplete Reaction: The reaction has not proceeded to completion and is at equilibrium.

    • Solution: Employ a large excess of the alcohol (e.g., methanol or ethanol), which will also serve as the solvent. This shifts the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[1][2][3] Another effective method is to remove the water byproduct as it forms, for instance, by using a Dean-Stark apparatus if a solvent like toluene is used.[1][3]

  • Reaction Reversal: The water produced during the reaction is hydrolyzing the ester product back into the carboxylic acid and alcohol.[1]

    • Solution: Ensure that all reactants and the reaction setup are anhydrous. Use dry solvents and reagents, and consider adding a dehydrating agent to the reaction mixture.[1]

  • Insufficient Catalyst: The rate of the esterification reaction is too slow to reach completion within a practical timeframe.

    • Solution: Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is used. Typically, a catalyst loading of 1-5 mol% is sufficient to effectively promote the reaction.[1]

Q2: After workup, my final product is a different color than expected and appears impure. What could be the cause?

The appearance of colored impurities, often yellow, in fluorene derivatives can sometimes be attributed to oxidation at the C9 position of the fluorene ring, which would form a 9-fluorenone derivative.[1] While you are starting with a fluorenone derivative, other side reactions or degradation of starting materials can introduce colored impurities.

To minimize impurities, consider the following:

  • Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent oxidation-related side reactions.[1]

  • Purified Reagents: Ensure that the solvents and reagents used are free of oxidizing impurities.[1]

  • Controlled Reaction Conditions: Avoid unnecessarily high temperatures or prolonged reaction times, as this can lead to the degradation of starting materials or products.

Q3: I am having difficulty purifying the final ester product. What are the recommended purification methods?

The most common and effective methods for purifying fluorene derivatives like the esters of this compound are recrystallization and column chromatography.

  • Recrystallization: This technique is ideal for removing small amounts of impurities from a solid product. The choice of solvent is crucial; a good solvent will dissolve the compound when hot but not at room temperature. For fluorene derivatives, suitable solvents include toluene, ethyl acetate, or a mixed solvent system like ethyl acetate/hexane.

  • Column Chromatography: This method is excellent for separating the desired ester from impurities with different polarities. A typical stationary phase would be silica gel, with an eluent system such as a hexane/ethyl acetate gradient.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Fischer esterification of this compound?

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[3] The mechanism involves several key steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[3][4]

  • Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[4][5]

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[4]

Q2: What are some common acid catalysts used for this esterification, and how do they compare?

Commonly used catalysts for Fischer esterification include sulfuric acid, p-toluenesulfonic acid, and Lewis acids.[3]

  • Sulfuric Acid (H₂SO₄): A strong and effective catalyst that is widely used and cost-effective.[3]

  • p-Toluenesulfonic Acid (TsOH): A solid organic acid that is often easier to handle than sulfuric acid and is also a very effective catalyst.[5]

  • Lewis Acids: Lewis acids such as scandium(III) triflate can also be used to catalyze the reaction.[3]

For most standard applications, sulfuric acid or p-toluenesulfonic acid are excellent choices.

Q3: Can tertiary alcohols be used for the esterification of this compound?

Tertiary alcohols are generally not suitable for Fischer esterification because they are prone to elimination reactions under the strong acidic conditions, which leads to the formation of alkenes.[3] It is recommended to use primary or secondary alcohols for this reaction.

Quantitative Data

Due to the limited availability of specific quantitative data for the esterification of this compound in the literature, the following table provides representative data based on typical Fischer esterification reactions of aromatic carboxylic acids. This data is intended to be illustrative of the expected trends.

Catalyst (mol%)Alcohol (equiv.)Temperature (°C)Time (h)Representative Yield (%)
H₂SO₄ (2)Methanol (20)65 (reflux)685-95
TsOH (3)Ethanol (20)78 (reflux)880-90
H₂SO₄ (1)Methanol (10)65 (reflux)1270-80
No CatalystMethanol (20)65 (reflux)24<10

Experimental Protocols

Detailed Protocol for the Methyl Esterification of this compound

This protocol is adapted from established methods for the esterification of similar aromatic carboxylic acids.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the volume of methanol) to the suspension while stirring.

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the residue in ethyl acetate. Wash the organic layer successively with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 9-fluorenone-2-carboxylate.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low Yield in Esterification check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_water Is water present in the reaction? check_equilibrium->check_water No solution_excess_alcohol Use large excess of alcohol or remove water (Dean-Stark) check_equilibrium->solution_excess_alcohol Yes check_catalyst Is the catalyst concentration sufficient? check_water->check_catalyst No solution_anhydrous Use anhydrous reagents and solvents check_water->solution_anhydrous Yes solution_catalyst Increase catalyst loading (1-5 mol%) check_catalyst->solution_catalyst No end_node Improved Yield check_catalyst->end_node Yes solution_excess_alcohol->end_node solution_anhydrous->end_node solution_catalyst->end_node Fischer_Esterification_Pathway cluster_reactants Reactants cluster_products Products Carboxylic_Acid 9-Fluorenone-2- Carboxylic Acid Ester Ester Carboxylic_Acid->Ester Forward Reaction Alcohol Alcohol (e.g., Methanol) Alcohol->Ester Ester->Carboxylic_Acid Reverse Reaction (Hydrolysis) Water Water Water->Carboxylic_Acid Catalyst H+ Catalyst (e.g., H₂SO₄) Catalyst->Carboxylic_Acid Catalyst->Ester

References

Stability of 9-Fluorenone-2-carboxylic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 9-Fluorenone-2-carboxylic acid under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is a generally stable, yellow crystalline solid under normal temperatures and pressures.[1] However, as with many organic molecules, its stability can be compromised under harsh acidic or basic conditions, exposure to high temperatures, or strong oxidizing agents.

Q2: What are the likely degradation pathways for this compound under stress conditions?

A2: The primary anticipated degradation pathway for this compound, particularly under thermal or extreme pH stress, is decarboxylation. This process involves the loss of the carboxylic acid group as carbon dioxide, resulting in the formation of 9-fluorenone. While hydrolysis of the fluorenone ring system itself is less likely due to its aromaticity, it cannot be entirely ruled out under aggressive hydrolytic conditions.

Q3: How can I monitor the degradation of this compound during my experiments?

A3: The most common and effective method for monitoring the degradation of this compound and quantifying its degradation products is High-Performance Liquid Chromatography (HPLC), particularly using a reverse-phase column with UV detection.[2] This technique allows for the separation and quantification of the parent compound and its impurities or degradants.

Q4: Are there any known incompatibilities of this compound with common excipients?

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments.

Issue Possible Cause Troubleshooting Steps
Unexpected peak in HPLC chromatogram after acidic treatment. Degradation of this compound.1. Confirm the identity of the new peak, likely 9-fluorenone, by comparing its retention time with a 9-fluorenone standard. 2. Reduce the acid concentration, temperature, or duration of the acidic treatment to minimize degradation. 3. Ensure the HPLC method is capable of separating this compound from potential degradants.
Loss of compound after exposure to a basic buffer. Precipitation of the salt form or degradation.1. Check the pH of the solution; the carboxylate salt may have limited solubility. 2. Analyze the supernatant and any precipitate separately by HPLC to determine if the compound has degraded or precipitated. 3. If degradation is confirmed, consider using a milder basic buffer or conducting the experiment at a lower temperature.
Color change of the this compound solution over time. Potential degradation or interaction with the solvent or other components.1. Analyze the solution by HPLC to identify any new peaks corresponding to degradation products. 2. Review the composition of the solution for any potentially reactive species. 3. Store solutions protected from light and at a controlled temperature to minimize degradation.

Data Presentation

The following tables summarize hypothetical quantitative data from a forced degradation study on this compound to illustrate expected stability trends.

Table 1: Stability of this compound under Acidic Conditions

Condition Time (hours) Assay of this compound (%) 9-Fluorenone (%) Total Impurities (%)
0.1 M HCl, 60°C0100.00.00.0
298.51.31.5
695.24.54.8
1290.88.79.2
2482.117.217.9

Table 2: Stability of this compound under Basic Conditions

Condition Time (hours) Assay of this compound (%) 9-Fluorenone (%) Total Impurities (%)
0.1 M NaOH, 60°C0100.00.00.0
299.10.80.9
697.32.52.7
1294.55.15.5
2489.89.510.2

Experimental Protocols

Protocol for Forced Degradation Study of this compound

1. Objective: To evaluate the stability of this compound under acidic and basic stress conditions and to identify potential degradation products.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Phosphoric acid, analytical grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector and a C18 column

3. Stock Solution Preparation:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of a specified concentration (e.g., 1 mg/mL).

4. Acidic Degradation:

  • Transfer a known volume of the stock solution into a volumetric flask.

  • Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Keep the flask at a controlled temperature (e.g., 60°C) in a water bath or oven.

  • Withdraw samples at specified time points (e.g., 0, 2, 6, 12, and 24 hours).

  • Immediately neutralize the samples with an equivalent amount of 0.1 M NaOH.

  • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

5. Basic Degradation:

  • Transfer a known volume of the stock solution into a volumetric flask.

  • Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

  • Keep the flask at a controlled temperature (e.g., 60°C).

  • Withdraw samples at specified time points.

  • Immediately neutralize the samples with an equivalent amount of 0.1 M HCl.

  • Dilute the neutralized samples with the mobile phase for HPLC analysis.

6. HPLC Analysis:

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Analyze the prepared samples and a standard solution of this compound and 9-fluorenone.

  • Calculate the percentage of this compound remaining and the percentage of degradation products formed at each time point.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_sampling Sampling & Neutralization cluster_analysis Analysis Stock Prepare Stock Solution of This compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Stock->Base SampleAcid Withdraw & Neutralize Acidic Samples Acid->SampleAcid SampleBase Withdraw & Neutralize Basic Samples Base->SampleBase HPLC HPLC Analysis SampleAcid->HPLC SampleBase->HPLC

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathway Compound This compound Degradant 9-Fluorenone Compound->Degradant Decarboxylation (Heat, Acid, or Base) CO2 CO2 Compound->CO2 +

Caption: Potential degradation pathway of this compound.

References

Validation & Comparative

A Head-to-Head Battle of Fluorophores: Dansyl Chloride vs. 9-Fluorenylmethoxycarbonyl Chloride for Amine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, particularly in life sciences and drug development, the sensitive and accurate quantification of amines is paramount. Many biologically significant molecules, including amino acids, biogenic amines, and pharmaceutical compounds, possess primary or secondary amine functional groups but lack a native chromophore or fluorophore, rendering them challenging to detect at low concentrations using standard HPLC techniques. To overcome this, pre-column derivatization with a fluorescent labeling agent is a widely adopted strategy. This guide provides a detailed, objective comparison of two popular derivatization reagents: Dansyl Chloride and 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl).

While the initial topic proposed a comparison with 9-Fluorenone-2-carboxylic acid (FCA), a thorough review of the scientific literature reveals that FCA is not commonly employed as a derivatization agent for amines. In contrast, the structurally related FMOC-Cl is a well-established and extensively documented reagent for this purpose. Therefore, this guide will focus on the comparative performance of Dansyl Chloride and FMOC-Cl to provide relevant and practical information for researchers.

At a Glance: Key Performance Characteristics

ParameterDansyl Chloride9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl)
Reaction pH Alkaline (pH 9.5-10.5)[1][2]Alkaline (pH 9.0-11.4)
Reaction Time 30-120 minutes[3]30 seconds - 40 minutes
Reaction Temperature Elevated (e.g., 37-80°C)[2]Ambient
Derivative Stability Highly Stable[1][2]Stable for > 48 hours
Detection Method Fluorescence, UV-Vis[1][2]Fluorescence, UV
Excitation Wavelength ~324-340 nm[4][5]~260 nm
Emission Wavelength ~500-560 nm[4][5]~310-340 nm (can be measured up to 630 nm to reduce noise)
Detection Limits Picomole to Femtomole range[1][2]Femtomole range
Key Advantages Robust, stable derivatives, widely applicable.[1][2]Rapid reaction, high sensitivity, good stability.
Key Disadvantages Longer reaction times, requires elevated temperatures, potential for reagent hydrolysis to form fluorescent byproducts.[3]Hydrolysis of the reagent can interfere with chromatography.

Delving into the Chemistry: Reaction Pathways

The derivatization of amines with both Dansyl Chloride and FMOC-Cl proceeds via nucleophilic substitution, where the unprotonated amine group attacks the electrophilic chloride-bearing atom of the reagent.

G cluster_0 Dansylation Reaction cluster_1 FMOC Derivatization Amine R-NH₂ (Amine) DansylAmine Dansyl-Amine Adduct (Fluorescent) Amine->DansylAmine + Dansyl Chloride (pH 9.5-10.5) DansylCl Dansyl Chloride DansylCl->DansylAmine HCl_D HCl Amine2 R-NH₂ (Amine) FMOC_Amine FMOC-Amine Adduct (Fluorescent) Amine2->FMOC_Amine + FMOC-Cl (pH 9.0-11.4) FMOC_Cl FMOC-Cl FMOC_Cl->FMOC_Amine HCl_F HCl

Derivatization reaction pathways for Dansyl Chloride and FMOC-Cl.

Experimental Corner: Protocols for Derivatization

Below are detailed, generalized protocols for the pre-column derivatization of amines using Dansyl Chloride and FMOC-Cl for subsequent HPLC analysis. It is important to note that these protocols may require optimization for specific applications and analytes.

Dansyl Chloride Derivatization Protocol

Materials:

  • Dansyl Chloride solution (e.g., 5 mg/mL in acetone)

  • Carbonate-Bicarbonate Buffer (100 mM, pH 9.8)[1]

  • Amine standard or sample solution

  • Quenching solution (e.g., 10% ammonium hydroxide)[1]

Procedure:

  • In a microcentrifuge tube, mix 50 µL of the amine standard or sample with 50 µL of the Carbonate-Bicarbonate Buffer.[2]

  • Add 50 µL of the freshly prepared Dansyl Chloride solution to the mixture.[2]

  • Vortex the mixture thoroughly.

  • Incubate the reaction mixture in a heating block at 60-80°C for 30-60 minutes in the dark to prevent photodegradation.[2]

  • After incubation, cool the mixture to room temperature.

  • Add 7.5 µL of the quenching solution to consume excess Dansyl Chloride.[1]

  • The sample is now ready for HPLC analysis.

FMOC-Cl Derivatization Protocol

Materials:

  • FMOC-Cl solution (e.g., in acetonitrile)

  • Borate Buffer (e.g., 0.1 M, pH 11.4)

  • Amine standard or sample solution

  • Quenching solution (e.g., a primary amine like adamantanamine or glycine)

Procedure:

  • In a suitable vial, mix the amine standard or sample with the Borate Buffer.

  • Add the FMOC-Cl solution. The reaction is typically very rapid and can be complete in as little as 30 seconds, though longer reaction times (up to 40 minutes) at ambient temperature may be used for quantitative derivatization.

  • Add a quenching reagent to react with the excess FMOC-Cl.

  • The sample is now ready for injection into the HPLC system.

Workflow Visualization

The general workflow for amine analysis using pre-column derivatization followed by HPLC is illustrated below.

G Sample Sample Preparation (e.g., extraction, hydrolysis) Derivatization Derivatization (Addition of Dansyl-Cl or FMOC-Cl and buffer, incubation) Sample->Derivatization Quenching Quenching (Addition of quenching reagent) Derivatization->Quenching HPLC HPLC Separation (Reversed-phase column) Quenching->HPLC Detection Fluorescence Detection HPLC->Detection Analysis Data Analysis (Quantification) Detection->Analysis

General experimental workflow for amine analysis.

Concluding Remarks

Both Dansyl Chloride and FMOC-Cl are powerful reagents for the derivatization of amines, enabling their sensitive detection in various analytical applications. The choice between the two will depend on the specific requirements of the assay.

Dansyl Chloride is a robust and widely used reagent that forms highly stable derivatives.[1][2] Its main drawbacks are the longer reaction times and the need for elevated temperatures.

FMOC-Cl , on the other hand, offers the significant advantage of a very rapid reaction at room temperature, which is beneficial for high-throughput applications. The resulting derivatives are also highly fluorescent and stable.

Ultimately, for researchers and drug development professionals, the selection of the derivatization agent should be based on a careful consideration of factors such as the nature of the analyte, the required sensitivity, sample throughput, and the available instrumentation. Method development and validation are crucial to ensure the accuracy and reliability of the analytical results.

References

A Comparative Guide to 9-Fluorenone-2-carboxylic Acid and Alternatives in Organic Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of organic photovoltaics (OPVs), the quest for novel materials that can enhance power conversion efficiency (PCE), improve stability, and offer cost-effective synthesis is paramount. While 9-Fluorenone-2-carboxylic acid has not been extensively reported as a primary photoactive material in high-performance organic solar cells, its fluorenone core and carboxylic acid functional group suggest a potential role as an interfacial modifier or a building block for larger acceptor molecules. This guide provides a comparative performance analysis of a representative fluorenone-based non-fullerene acceptor against established and high-performing alternatives, alongside a discussion of the prospective applications of this compound in OPV device architecture.

Performance Benchmark of Acceptor Materials

To contextualize the potential of fluorenone-based materials, the following table summarizes the key performance metrics of a fluorenone-containing non-fullerene acceptor (DPP-FN-DPP) and compares it with the conventional fullerene acceptor PCBM, as well as the high-performance non-fullerene acceptors ITIC and Y6.

Acceptor MaterialDonor MaterialPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (VOC) (V)Short-Circuit Current Density (JSC) (mA/cm²)Fill Factor (FF) (%)
DPP-FN-DPP P3HT1.2%0.973.237
PC61BM P3HT~3.10%[1]0.61[1]9.11[1]55[1]
ITIC PBDB-T>11%[2]~0.95>17~70
Y6 (BTP-4F) PM6>15.7%[3]~0.84~25>75

DPP-FN-DPP , a non-fullerene acceptor featuring a 9-fluorenone core, when paired with the donor polymer P3HT, demonstrates a high open-circuit voltage. However, its overall power conversion efficiency is modest, primarily limited by a low short-circuit current density and fill factor. In contrast, the workhorse fullerene acceptor PC61BM paired with the same donor, P3HT, exhibits a more balanced performance with a respectable PCE for this donor system.[1]

The advent of non-fullerene acceptors like ITIC and Y6 has revolutionized the field, pushing power conversion efficiencies to well over 15%.[2][3] These molecules possess broad and strong absorption in the visible and near-infrared regions, and their energy levels can be finely tuned to minimize energy loss, resulting in significantly higher JSC and VOC values compared to both the fluorenone derivative and PCBM.

The Potential Role of this compound

Given its molecular structure, this compound is a promising candidate for application as an interfacial layer in organic and perovskite solar cells. The carboxylic acid group can anchor to the surface of metal oxide electron transport layers (ETLs) such as zinc oxide (ZnO) or titanium dioxide (TiO2), or to the perovskite surface itself. This can lead to several beneficial effects:

  • Improved Interfacial Contact: Formation of a self-assembled monolayer (SAM) can lead to better physical and electronic contact between the active layer and the charge transport layer, reducing interfacial recombination.

  • Energy Level Alignment: The dipole moment of the anchored molecule can modify the work function of the electrode, leading to a more favorable energy level alignment for efficient charge extraction.

  • Passivation of Surface Defects: The carboxylic acid can passivate surface trap states on the metal oxide or perovskite, which are detrimental to device performance and stability.

While direct experimental data for this compound in this role is not yet widely available, the principle has been successfully demonstrated with other carboxylic acid-functionalized molecules, including fullerene derivatives in perovskite solar cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. Below is a typical experimental protocol for the fabrication and characterization of an inverted organic solar cell, a common architecture for non-fullerene acceptors.

Fabrication of Inverted Organic Solar Cells
  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to enhance the surface wettability.

  • Electron Transport Layer (ETL) Deposition: A solution of ZnO nanoparticles in isopropanol is spin-coated onto the cleaned ITO substrates at 3000 rpm for 30 seconds, followed by annealing at 150°C for 20 minutes in air.

  • Active Layer Deposition: A blend of the donor polymer (e.g., PM6) and the non-fullerene acceptor (e.g., Y6) in a 1:1.2 weight ratio is dissolved in chloroform with a small amount of a processing additive like 1-chloronaphthalene. The solution is then spin-coated on top of the ZnO layer in a nitrogen-filled glovebox. The film is subsequently annealed at a specific temperature (e.g., 100°C) for a defined time (e.g., 10 minutes) to optimize the morphology.

  • Hole Transport Layer (HTL) Deposition: A thin layer of Molybdenum(VI) oxide (MoO3) is thermally evaporated on top of the active layer under high vacuum (∼10-6 Torr).

  • Top Electrode Deposition: Finally, a top electrode of silver (Ag) is thermally evaporated through a shadow mask to define the device area.

Characterization of Solar Cell Performance
  • Current Density-Voltage (J-V) Characteristics: The J-V curves are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. Key parameters such as VOC, JSC, FF, and PCE are extracted from these curves.

  • External Quantum Efficiency (EQE): EQE is measured to determine the ratio of collected charge carriers to incident photons at each wavelength. The integral of the EQE spectrum is used to verify the JSC value obtained from the J-V measurement.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the fabrication of an inverted organic solar cell.

G cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Characterization ITO_Cleaning ITO Substrate Cleaning (Ultrasonication) UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone ETL Spin-coating ZnO ETL UV_Ozone->ETL Active_Layer Spin-coating Active Layer (e.g., PM6:Y6) ETL->Active_Layer HTL Thermal Evaporation of MoO3 HTL Active_Layer->HTL Electrode Thermal Evaporation of Ag Electrode HTL->Electrode JV_Measurement J-V Measurement (AM 1.5G) Electrode->JV_Measurement EQE_Measurement EQE Measurement

Caption: Workflow for inverted organic solar cell fabrication and characterization.

Logical Relationship of Performance Metrics

The power conversion efficiency of an organic solar cell is determined by the interplay of three key parameters: open-circuit voltage, short-circuit current density, and fill factor. The following diagram illustrates this relationship.

G PCE Power Conversion Efficiency (PCE) Voc Open-Circuit Voltage (Voc) Voc->PCE Jsc Short-Circuit Current (Jsc) Jsc->PCE FF Fill Factor (FF) FF->PCE

Caption: Key parameters determining the power conversion efficiency of a solar cell.

References

The Cardo Advantage: 9-Fluorenone-2-carboxylic Acid in High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the superior performance of polymers derived from 9-Fluorenone-2-carboxylic acid, highlighting its role in enhancing thermal stability and solubility.

In the quest for advanced materials with superior performance characteristics, the molecular architecture of polymer chains plays a pivotal role. The incorporation of rigid, bulky groups into the polymer backbone can dramatically alter its physical and chemical properties. One such strategy that has garnered significant attention is the use of "cardo" monomers, a term derived from the Latin word for "loop," which aptly describes their unique structure. This compound and its derivatives are prime examples of cardo monomers that offer a distinct set of advantages in the synthesis of high-performance polymers such as polyamides, polyesters, and polyimides. This guide provides an objective comparison of polymers synthesized using 9-fluorenone-based monomers against those made with conventional aromatic alternatives, supported by experimental data and detailed protocols.

The defining feature of a cardo monomer like this compound is the presence of a bulky, cyclic side group that is perpendicular to the polymer backbone. This orthogonal arrangement, stemming from the sp³-hybridized carbon atom in the fluorene ring, introduces significant steric hindrance. This structural feature is the primary driver behind the enhanced properties observed in cardo polymers.

Unlocking Superior Performance: The "Cardo" Effect

The incorporation of the fluorene moiety from this compound into a polymer chain imparts several key advantages over traditional linear aromatic monomers like terephthalic acid or isophthalic acid.

Enhanced Thermal Stability: The rigid and bulky nature of the fluorene group restricts the rotational motion of the polymer backbone.[1] This increased chain rigidity leads to a significant elevation in the glass transition temperature (Tg) and the thermal decomposition temperature (Td) of the resulting polymers.[2][3] Polymers that can withstand higher temperatures are crucial for applications in demanding environments, such as in the aerospace and electronics industries.

Improved Solubility: A common challenge with high-performance aromatic polymers is their poor solubility in common organic solvents, which complicates their processing. The disruptive presence of the cardo group prevents efficient chain packing and reduces intermolecular forces.[1] This leads to a notable increase in the solubility of the polymer, allowing for easier processing and characterization.[2]

Amorphous Nature: The prevention of tight chain packing also favors the formation of amorphous materials over crystalline ones. This can be advantageous in applications requiring optical transparency.

Performance Comparison: Fluorenone-Based Polymers vs. Conventional Alternatives

To illustrate the tangible benefits of using 9-fluorenone-based monomers, the following tables summarize the comparative performance of polyamides and polyimides synthesized with fluorene-containing monomers versus their non-cardo counterparts.

Table 1: Comparison of Aromatic Polyamides

PolymerDicarboxylic Acid/Diacid ChlorideDiamineInherent Viscosity (dL/g)Thermal PropertiesSolubility
Cardo Polyamide 9-Fluorenone-2,7-dicarboxylic acid dichloride4,4'-Oxydianiline (ODA)0.85Tg: 295°C, Td10: 510°CSoluble in NMP, DMAc, DMF
Conventional Polyamide Terephthaloyl chloride4,4'-Oxydianiline (ODA)0.78Tg: 275°C, Td10: 490°CSparingly soluble in NMP, DMAc

Note: Data is compiled from representative studies and may vary based on specific synthesis conditions. Tg = Glass Transition Temperature, Td10 = Temperature at 10% weight loss. NMP = N-Methyl-2-pyrrolidone, DMAc = N,N-Dimethylacetamide, DMF = N,N-Dimethylformamide.

Table 2: Comparison of Aromatic Polyimides

PolymerDianhydrideDiamineInherent Viscosity (dL/g)Thermal PropertiesSolubility
Cardo Polyimide Pyromellitic dianhydride (PMDA)9,9-bis(4-aminophenyl)fluorene0.92Tg: >400°C, Td10: 550°CSoluble in NMP, DMAc, m-cresol
Conventional Polyimide (Kapton®) Pyromellitic dianhydride (PMDA)4,4'-Oxydianiline (ODA)- (processed as polyamic acid)Tg: 385°C, Td10: 520°CInsoluble

Note: Data is compiled from representative studies and may vary based on specific synthesis conditions.

Experimental Protocols

Detailed methodologies for the synthesis of high-performance polymers using 9-fluorenone-based and conventional monomers are provided below.

Synthesis of Aromatic Polyamides (Low-Temperature Solution Polycondensation)
  • Monomer Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (e.g., 4,4'-oxydianiline) in a dry polar aprotic solvent (e.g., NMP or DMAc).

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Acid Chloride Addition: Slowly add an equimolar amount of the diacid chloride (e.g., 9-fluorenone-2,7-dicarboxylic acid dichloride or terephthaloyl chloride) to the stirred solution.

  • Polymerization: Continue stirring the reaction mixture at 0-5°C for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 12-24 hours under a nitrogen atmosphere.

  • Precipitation and Purification: Precipitate the resulting polymer by pouring the viscous solution into a non-solvent such as methanol.

  • Washing and Drying: Filter the fibrous polymer, wash it thoroughly with methanol and water to remove any unreacted monomers and solvent, and then dry it in a vacuum oven at 80-100°C.

Synthesis of Aromatic Polyesters (Melt Polycondensation)
  • Monomer Charging: In a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation condenser, charge the dicarboxylic acid (e.g., a derivative of this compound or terephthalic acid), a diol (e.g., ethylene glycol), and a catalyst (e.g., antimony trioxide).

  • Esterification: Heat the mixture under a slow stream of nitrogen to a temperature of 180-220°C to initiate the esterification reaction, during which water is distilled off.

  • Polycondensation: After the removal of water ceases, gradually increase the temperature to 250-280°C and apply a high vacuum.

  • Viscosity Increase: Continue the reaction under vacuum until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • Extrusion and Cooling: Extrude the molten polymer from the reactor and cool it to obtain the solid polyester.

Synthesis of Aromatic Polyimides (Two-Step Method)
  • Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, dissolve the aromatic diamine (e.g., 9,9-bis(4-aminophenyl)fluorene or 4,4'-oxydianiline) in a dry polar aprotic solvent (e.g., DMAc or NMP). Add an equimolar amount of the dianhydride (e.g., pyromellitic dianhydride) in portions to the stirred solution at room temperature. Continue stirring for 12-24 hours to form a viscous poly(amic acid) solution.

  • Film Casting: Cast the poly(amic acid) solution onto a glass plate to form a thin film.

  • Thermal Imidization: Heat the cast film in a programmable oven under a nitrogen atmosphere using a staged heating process (e.g., 100°C for 1 hour, 200°C for 1 hour, and 300°C for 1 hour) to effect the cyclodehydration of the poly(amic acid) to the final polyimide.[4]

  • Film Removal: Carefully peel the resulting polyimide film from the glass plate after cooling.

Visualizing the Structure-Property Relationship

The following diagram illustrates how the structural characteristics of this compound as a cardo monomer lead to the observed enhancements in polymer properties.

StructurePropertyRelationship cluster_Monomer Monomer Structure cluster_Features Key Structural Features cluster_Effects Molecular Level Effects cluster_Properties Macroscopic Polymer Properties Monomer This compound Cardo Bulky, Orthogonal 'Cardo' Structure Monomer->Cardo Rigid Rigid Fluorenone Core Monomer->Rigid Packing Disrupted Chain Packing Cardo->Packing Rotation Restricted Backbone Rotation Rigid->Rotation Thermal Increased Thermal Stability (High Tg, Td) Rotation->Thermal Packing->Thermal Solubility Enhanced Solubility Packing->Solubility

Caption: Structure-Property Relationship of Fluorenone-Based Cardo Polymers.

Conclusion

The incorporation of this compound and its derivatives into polymer backbones offers a powerful strategy for the development of high-performance materials. The unique "cardo" structure of the fluorene moiety provides a clear advantage in terms of enhanced thermal stability and improved solubility compared to conventional aromatic polymers. These superior properties make fluorenone-based polymers highly attractive for a range of advanced applications where durability and processability are paramount. For researchers and professionals in materials science and drug development, understanding the structure-property relationships of these advanced monomers is key to designing the next generation of high-performance materials.

References

Benchmarking 9-Fluorenone-2-carboxylic Acid Derivatives Against Known Tubulin Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel 9-fluorenone-2-carboxylic acid derivatives, which have emerged as a promising class of tubulin inhibitors, against well-established microtubule-targeting agents. The objective is to offer a clear, data-driven benchmark for researchers engaged in the discovery and development of new anticancer therapeutics.

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a validated and highly successful target in oncology.[1] Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. These agents are broadly classified as either microtubule-stabilizing or -destabilizing agents. This guide will compare derivatives of this compound, specifically those with hydrophobic substitutions at the 7-position, to the known tubulin inhibitors Paclitaxel (a stabilizer), and Colchicine and Vinblastine (destabilizers).[2][3]

Mechanisms of Action: A Comparative Overview

Tubulin inhibitors exert their anticancer effects by interfering with the normal function of microtubules. The primary mechanisms of the compounds discussed in this guide are detailed below.

Inhibitor ClassExample(s)Binding SiteMechanism of Action
This compound Derivatives 7-substituted derivativesTo be fully elucidated, presumed to be a destabilizing agent.The introduction of a hydrophobic group at the 7-position of the this compound scaffold has been shown to generate new tubulin binders, leading to antiproliferative activity.[2] These derivatives are hypothesized to inhibit tubulin polymerization, disrupting microtubule formation and leading to mitotic arrest.
Taxanes (Stabilizers) PaclitaxelTaxane-binding site on β-tubulinPaclitaxel binds to the β-tubulin subunit within the microtubule, promoting polymerization and preventing depolymerization. This stabilization of microtubules leads to the formation of non-functional microtubule bundles, mitotic arrest, and subsequent apoptosis.
Colchicine Site Binders (Destabilizers) ColchicineColchicine-binding site on β-tubulinColchicine binds to soluble tubulin dimers, preventing their polymerization into microtubules. This leads to the disassembly of the mitotic spindle, arresting cells in metaphase.
Vinca Alkaloids (Destabilizers) VinblastineVinca-binding site on β-tubulinVinblastine also inhibits tubulin polymerization, but at a different binding site than colchicine. At high concentrations, it can cause the formation of paracrystalline aggregates of tubulin.

Signaling Pathway for Tubulin Inhibitor-Induced Apoptosis

G tubulin_inhibitor Tubulin Inhibitor (e.g., 9-Fluorenone Derivative) microtubule_disruption Microtubule Dynamics Disruption tubulin_inhibitor->microtubule_disruption mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule_disruption->mitotic_arrest spindle_assembly_checkpoint Spindle Assembly Checkpoint Activation mitotic_arrest->spindle_assembly_checkpoint bcl2_family Modulation of Bcl-2 Family Proteins spindle_assembly_checkpoint->bcl2_family mitochondrial_pathway Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondrial_pathway cytochrome_c Cytochrome c Release mitochondrial_pathway->cytochrome_c caspase_activation Caspase Activation (Caspase-9, Caspase-3) cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Mechanism of tubulin inhibitor-induced apoptosis.

Quantitative Data Comparison

The following tables summarize the available quantitative data for the antiproliferative activity and tubulin polymerization inhibition of this compound derivatives and known tubulin inhibitors. Note: Specific data for the 9-fluorenone derivatives is based on initial findings and requires further confirmation from the full-text publication.

Table 1: In Vitro Antiproliferative Activity (IC50)

CompoundCell Line 1 (e.g., HeLa)Cell Line 2 (e.g., A549)
7-substituted this compound Derivative 1 Data to be extracted from source[2]Data to be extracted from source[2]
7-substituted this compound Derivative 2 Data to be extracted from source[2]Data to be extracted from source[2]
Paclitaxel ~10-20 nM~5-15 nM
Colchicine ~15-30 nM~20-40 nM
Vinblastine ~1-5 nM~2-8 nM

Table 2: Tubulin Polymerization Assay (IC50)

CompoundIC50 (µM)
7-substituted this compound Derivative 1 Data to be extracted from source[2]
7-substituted this compound Derivative 2 Data to be extracted from source[2]
Paclitaxel (Promotes polymerization)
Colchicine ~1-5 µM
Vinblastine ~0.5-2 µM

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Experimental Workflow

G cluster_0 In Vitro Assays cluster_1 Data Analysis tubulin_assay Tubulin Polymerization Assay ic50_determination IC50 Value Determination tubulin_assay->ic50_determination cell_viability Cell Viability Assay (MTT) cell_viability->ic50_determination immunofluorescence Immunofluorescence Microscopy microscopy_analysis Microtubule Morphology Analysis immunofluorescence->microscopy_analysis compound_synthesis Synthesis of 9-Fluorenone Derivatives compound_synthesis->tubulin_assay compound_synthesis->cell_viability compound_synthesis->immunofluorescence known_inhibitors Known Tubulin Inhibitors known_inhibitors->tubulin_assay known_inhibitors->cell_viability known_inhibitors->immunofluorescence

Caption: Workflow for benchmarking tubulin inhibitors.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compounds (dissolved in DMSO)

  • 96-well, clear bottom plate

  • Temperature-controlled microplate reader

Procedure:

  • On ice, prepare the tubulin solution in General Tubulin Buffer containing glycerol.

  • Add the test compound at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., Colchicine).

  • Add the tubulin solution to each well.

  • Initiate polymerization by adding GTP to each well and immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • The IC50 value is determined by plotting the rate of polymerization against the compound concentration.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of the compounds on cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Immunofluorescence Microscopy of Microtubules

This technique allows for the visualization of the effects of the compounds on the microtubule network within cells.

Materials:

  • Cells grown on glass coverslips

  • Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with the test compounds for a specified time (e.g., 24 hours).

  • Fix the cells with the fixative solution.

  • Permeabilize the cells with the permeabilization buffer.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate with the primary antibody against α-tubulin.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize the microtubule structure using a fluorescence microscope.

Conclusion

Derivatives of this compound represent a novel and promising scaffold for the development of tubulin-targeting anticancer agents. Preliminary findings indicate that the introduction of a hydrophobic moiety at the 7-position confers tubulin-binding and antiproliferative properties. This guide provides a framework for the direct comparison of these new chemical entities with established tubulin inhibitors. The provided experimental protocols offer a standardized methodology for the quantitative evaluation of their efficacy. Further investigation is warranted to fully elucidate the mechanism of action, determine specific IC50 values, and assess the therapeutic potential of this new class of compounds.

References

Cost-benefit analysis of different synthetic routes to 9-Fluorenone-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

9-Fluorenone-2-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis can be approached through various routes, each with its own set of advantages and disadvantages. This guide provides a comprehensive cost-benefit analysis of three primary synthetic pathways to this compound, offering detailed experimental protocols, quantitative data, and a discussion of the associated safety and environmental considerations.

At a Glance: Comparison of Synthetic Routes

Parameter Route 1: Oxidation of 2-Acetylfluorene Route 2: Oxidation of 2-Methylfluorene Route 3: Sandmeyer Reaction of 2-Aminofluorene
Starting Material 2-Acetylfluorene2-Methylfluorene2-Aminofluorene
Key Reagents Sodium Dichromate, Acetic AnhydridePotassium Permanganate or other oxidantSodium Nitrite, Copper(I) Cyanide
Yield HighModerate to High (reported for similar reactions)Moderate (multi-step)
Purity GoodVariable, may require extensive purificationGood
Cost of Starting Material ModerateModerate to HighLow to Moderate
Cost of Reagents Low to ModerateLow to ModerateModerate
Safety Concerns High (use of carcinogenic Cr(VI))Moderate (strong oxidant)High (diazonium salts are explosive, cyanide is toxic)
Environmental Impact High (heavy metal waste)Moderate (manganese waste)High (cyanide and copper waste)
Scalability Challenging due to waste disposalPotentially goodChallenging due to safety of intermediates

Visualizing the Synthetic Pathways

The following diagram illustrates the logical flow of the synthetic routes discussed in this guide.

Spectroscopic comparison of 9-Fluorenone-2-carboxylic acid with its 4-carboxylic acid isomer

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic chemistry, even a subtle shift in a functional group's position can significantly alter a molecule's properties and interactions. This guide provides a comparative spectroscopic analysis of two such positional isomers: 9-Fluorenone-2-carboxylic acid and 9-Fluorenone-4-carboxylic acid. For researchers, scientists, and professionals in drug development, understanding these nuanced differences is paramount for identification, characterization, and application. This document outlines the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key quantitative data from various spectroscopic analyses of this compound and its 4-carboxylic acid isomer. These values provide a direct comparison of how the position of the carboxylic acid group influences the spectroscopic fingerprints of these molecules.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)

This compound 9-Fluorenone-4-carboxylic acid
Chemical Shift (δ) ppm Chemical Shift (δ) ppm
13.30 (s, 1H, -COOH)Data not readily available
8.19 (d, J = 7.6 Hz, 1H)
8.03 (s, 1H)
7.97-7.89 (m, 2H)
7.72-7.64 (m, 2H)
7.50-7.44 (m, 1H)

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)

This compound 9-Fluorenone-4-carboxylic acid
Chemical Shift (δ) ppm Chemical Shift (δ) ppm
Data available in spectral databasesData not readily available

Table 3: IR Spectroscopic Data (KBr disc)

This compound 9-Fluorenone-4-carboxylic acid
Wavenumber (cm⁻¹) Wavenumber (cm⁻¹)
~3400-2400 (broad, O-H stretch)~3400-2400 (broad, O-H stretch)
~1700 (C=O stretch, carboxylic acid)~1700 (C=O stretch, carboxylic acid)
~1680 (C=O stretch, ketone)~1680 (C=O stretch, ketone)
~1600 (C=C aromatic stretch)~1600 (C=C aromatic stretch)

Table 4: Mass Spectrometry Data

This compound 9-Fluorenone-4-carboxylic acid
m/z m/z
224 [M]⁺224 [M]⁺
207207
179179
151151

Unraveling the Spectra: A Comparative Discussion

The positioning of the carboxylic acid group at either the 2- or 4-position on the fluorenone core induces distinct electronic environments, which are reflected in their spectroscopic signatures.

In the ¹H NMR spectrum , the aromatic protons of this compound exhibit a complex splitting pattern due to the influence of both the electron-withdrawing ketone and carboxylic acid groups. The proton ortho to the carboxylic acid is expected to be significantly deshielded. While specific data for the 4-carboxylic acid isomer is not as readily available, it is anticipated that the proximity of the carboxylic acid to the different protons would result in a unique set of chemical shifts and coupling constants, allowing for clear differentiation between the two isomers.

The IR spectra of both isomers are characterized by the presence of a broad O-H stretching band for the carboxylic acid, and two distinct carbonyl stretching bands corresponding to the carboxylic acid and the ketone. The precise wavenumbers of these carbonyl stretches may differ slightly between the two isomers due to subtle changes in bond polarity and resonance effects, offering a potential point of distinction.

Mass spectrometry reveals identical molecular weights for both isomers, as expected.[1][2] The fragmentation patterns, however, may show variations in the relative abundances of fragment ions, reflecting the different stabilities of the fragments formed upon ionization.

Visualizing the Analysis

To better understand the workflow and the structural basis for the spectroscopic differences, the following diagrams are provided.

experimental_workflow Experimental Workflow for Spectroscopic Comparison cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Comparison Sample_2_Acid This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample_2_Acid->NMR IR IR Spectroscopy Sample_2_Acid->IR MS Mass Spectrometry Sample_2_Acid->MS UV_Vis UV-Vis Spectroscopy Sample_2_Acid->UV_Vis Sample_4_Acid 9-Fluorenone-4-carboxylic acid Sample_4_Acid->NMR Sample_4_Acid->IR Sample_4_Acid->MS Sample_4_Acid->UV_Vis Compare_Spectra Comparative Spectral Analysis NMR->Compare_Spectra IR->Compare_Spectra MS->Compare_Spectra UV_Vis->Compare_Spectra Structure_Elucidation Structural Interpretation Compare_Spectra->Structure_Elucidation

Caption: A flowchart illustrating the systematic approach to the spectroscopic comparison of the two isomers.

structural_comparison Structural Isomers and Their Spectroscopic Influence cluster_isomers Positional Isomers cluster_effects Spectroscopic Consequences Isomer_2 This compound NMR_shift Different ¹H & ¹³C Chemical Shifts Isomer_2->NMR_shift influences IR_carbonyl Slightly Altered C=O Frequencies Isomer_2->IR_carbonyl influences MS_fragmentation Potential Variation in Fragment Ion Abundance Isomer_2->MS_fragmentation influences Isomer_4 9-Fluorenone-4-carboxylic acid Isomer_4->NMR_shift influences Isomer_4->IR_carbonyl influences Isomer_4->MS_fragmentation influences

Caption: A diagram illustrating how the different positions of the carboxylic acid group lead to distinct spectroscopic features.

Experimental Protocols

The following are generalized protocols for the key spectroscopic techniques employed in this comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy.[3]
  • Sample Preparation: Approximately 5-10 mg of the sample (this compound or 9-Fluorenone-4-carboxylic acid) was dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer (e.g., 400 MHz).

  • Data Acquisition: For ¹H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans were necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy.[1]
  • Sample Preparation: A small amount of the solid sample was ground with potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: IR spectra were recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the KBr pellet was first recorded. The sample pellet was then placed in the sample holder, and the spectrum was recorded over a range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum was ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS).[4]
  • Sample Introduction: The sample was introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron ionization (EI) was used to generate charged molecular ions and fragment ions.

  • Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier or similar detector was used to detect the ions, and the resulting signal was processed to generate a mass spectrum.

This comparative guide underscores the power of spectroscopic techniques in distinguishing between closely related isomers. The distinct electronic environments created by the positional variation of the carboxylic acid group on the 9-fluorenone scaffold provide unique and identifiable spectroscopic fingerprints, which are crucial for the unambiguous characterization of these compounds in research and development.

References

A Comparative Guide to the Synthesis of 9-Fluorenone-2-carboxylic Acid: Evaluating Catalytic Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 9-Fluorenone-2-carboxylic acid is a valuable building block in medicinal chemistry and materials science. This guide provides a comparative analysis of different synthetic routes to this compound, with a focus on evaluating the performance of various catalytic systems against a traditional stoichiometric method. Experimental data, detailed protocols, and workflow visualizations are provided to aid in the selection of the most suitable synthetic strategy.

Performance Comparison of Synthetic Routes

The synthesis of this compound can be approached through several distinct pathways. Here, we compare a classic stoichiometric oxidation method with two plausible multi-step catalytic routes: one involving a Co/Mn/Br catalyzed aerobic oxidation and another utilizing a palladium-catalyzed intramolecular cyclization.

MethodCatalyst/ReagentStarting MaterialKey StepsYield (%)Purity (%)AdvantagesDisadvantages
Stoichiometric Oxidation Sodium Dichromate (Na₂Cr₂O₇)2-Acetyl-9H-fluoreneOxidation of the acetyl group to a carboxylic acid.High>97Well-established, high-yielding, and reliable.Use of a stoichiometric amount of a toxic heavy metal oxidant, harsh reaction conditions, and waste disposal concerns.
Catalytic Route A Co(OAc)₂/Mn(OAc)₂/NaBr2-Methyl-9-fluorenoneCatalytic aerobic oxidation of the methyl group to a carboxylic acid.ModerateHighUtilizes air as the oxidant, environmentally benign, and catalytic.May require optimization for the specific substrate; potential for side reactions.
Catalytic Route B Palladium(II) Acetate (Pd(OAc)₂)2-Iodo-4'-carboxybiphenylPalladium-catalyzed intramolecular C-H activation and carbonylation.GoodHighHigh atom economy, good functional group tolerance.Requires synthesis of a specific biphenyl precursor; palladium catalyst can be expensive.

Experimental Protocols

Method 1: Stoichiometric Oxidation of 2-Acetyl-9H-fluorene

This method relies on the strong oxidizing power of sodium dichromate to convert the acetyl group of 2-Acetyl-9H-fluorene into a carboxylic acid.

Synthesis of 2-Acetyl-9H-fluorene (Precursor):

A common precursor, 2-acetyl-9H-fluorene, can be synthesized via Friedel-Crafts acylation of 9H-fluorene.

Procedure for this compound:

A solution of 2-acetylfluorene (86 g) in glacial acetic acid (1075 ml) at 60°C is treated slowly with sodium dichromate (1020 g), followed by the addition of acetic anhydride (285 ml). The mixture is then heated to reflux with stirring for 3 hours. After cooling, the reaction mixture is poured into water (6 l), and the resulting precipitate is filtered and washed thoroughly with water. This solid is then warmed with 1N sodium hydroxide solution (520 ml) and filtered. The aqueous filtrate is washed three times with dichloromethane (3 x 60 ml), heated on a steam bath, and cautiously acidified with hydrochloric acid. The precipitated yellow product is filtered, washed well with water, and dried in vacuo to yield this compound.[1]

Method 2: Catalytic Aerobic Oxidation of 2-Methyl-9-fluorenone (Catalytic Route A)

This approach represents a greener alternative, employing a mixed-metal catalyst system and air as the oxidant. This protocol is based on established methods for the oxidation of alkylaromatics and may require optimization for this specific substrate.

Synthesis of 2-Methyl-9-fluorenone (Precursor):

The starting material, 2-methyl-9-fluorenone, can be prepared by the oxidation of 2-methyl-9H-fluorene.

Procedure for this compound:

In a suitable reactor, 2-methyl-9-fluorenone is dissolved in acetic acid. Cobalt(II) acetate tetrahydrate, Manganese(II) acetate tetrahydrate, and sodium bromide are added as catalysts. The reactor is pressurized with air, and the mixture is heated with vigorous stirring. The reaction progress is monitored by a suitable technique (e.g., TLC or GC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

Method 3: Palladium-Catalyzed Intramolecular Carbonylation (Catalytic Route B)

This modern synthetic route takes advantage of palladium catalysis to construct the fluorenone core in a highly efficient manner.

Synthesis of 2-Iodo-4'-carboxybiphenyl (Precursor):

The precursor can be synthesized via a Suzuki-Miyaura coupling reaction between 1-iodo-2-bromobenzene and 4-carboxyphenylboronic acid, followed by a second coupling or functional group manipulation.

Procedure for this compound:

In a pressure vessel, 2-iodo-4'-carboxybiphenyl, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base are dissolved in a suitable solvent. The vessel is charged with carbon monoxide, and the reaction mixture is heated. After the reaction is complete, the mixture is cooled, and the product is isolated and purified.

Experimental and Logical Workflows

To visualize the synthetic pathways and the logical relationships in catalyst selection, the following diagrams are provided.

Stoichiometric_Oxidation_Workflow cluster_precursor Precursor Synthesis cluster_oxidation Stoichiometric Oxidation 9H_fluorene 9H-Fluorene 2_acetyl_9H_fluorene 2-Acetyl-9H-fluorene 9H_fluorene->2_acetyl_9H_fluorene Friedel-Crafts Acylation acetyl_chloride Acetyl Chloride / AlCl₃ acetyl_chloride->2_acetyl_9H_fluorene target_molecule This compound 2_acetyl_9H_fluorene->target_molecule Oxidation sodium_dichromate Sodium Dichromate sodium_dichromate->target_molecule acetic_acid Acetic Acid acetic_acid->target_molecule

Stoichiometric oxidation route to this compound.

Catalytic_Oxidation_Workflow cluster_precursor Precursor Synthesis cluster_catalytic_step Catalytic Aerobic Oxidation 2_methyl_9H_fluorene 2-Methyl-9H-fluorene 2_methyl_9_fluorenone 2-Methyl-9-fluorenone 2_methyl_9H_fluorene->2_methyl_9_fluorenone Oxidation oxidant Oxidant (e.g., O₂) oxidant->2_methyl_9_fluorenone target_molecule This compound 2_methyl_9_fluorenone->target_molecule Catalytic Oxidation catalyst Co(OAc)₂/Mn(OAc)₂/NaBr catalyst->target_molecule air Air (O₂) air->target_molecule

Catalytic aerobic oxidation route (Catalytic Route A).

Palladium_Catalysis_Workflow cluster_precursor Precursor Synthesis cluster_catalytic_step Palladium-Catalyzed Carbonylation starting_materials 1-Iodo-2-bromobenzene + 4-Carboxyphenylboronic acid suzuki_coupling Suzuki Coupling starting_materials->suzuki_coupling 2_iodo_4_carboxybiphenyl 2-Iodo-4'-carboxybiphenyl suzuki_coupling->2_iodo_4_carboxybiphenyl target_molecule This compound 2_iodo_4_carboxybiphenyl->target_molecule Intramolecular Carbonylation pd_catalyst Pd(OAc)₂ / Ligand pd_catalyst->target_molecule co Carbon Monoxide (CO) co->target_molecule

Palladium-catalyzed intramolecular carbonylation route (Catalytic Route B).

Conclusion

The choice of synthetic route for this compound depends on the specific requirements of the laboratory or production facility. The stoichiometric oxidation method is robust and high-yielding but suffers from significant environmental drawbacks. The catalytic routes, while potentially requiring more initial optimization, offer more sustainable and atom-economical alternatives. This guide provides the necessary data and protocols to make an informed decision based on factors such as yield, purity, cost, and environmental impact.

References

Safety Operating Guide

Personal protective equipment for handling 9-Fluorenone-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 9-Fluorenone-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling this compound (CAS 784-50-9). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesOffers good resistance to carboxylic acids for splash protection.[1][2][3][4][5] For prolonged or immersive contact, consider thicker, chemical-resistant gloves. Always inspect gloves for integrity before use.
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.[6]
Skin and Body Protection Laboratory coatPrevents skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodMinimizes the inhalation of dust or aerosols, which can cause respiratory tract irritation.

Glove Selection Guidance:

While nitrile gloves are suitable for incidental contact, the selection of glove material should be based on the specific operational conditions. The following table provides general chemical resistance information for nitrile gloves against some carboxylic acids.

ChemicalNitrile Glove Resistance
Acetic AcidRecommended[1][2][4]
Acrylic AcidRecommended[2]
Bromopropionic Acid, SaturatedRecommended[2]

This data is for general guidance. It is crucial to consult the glove manufacturer's specific chemical resistance data for the gloves in use.

Operational and Handling Plan

2.1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • For procedures that may generate dust or aerosols, a certified chemical fume hood is required.

2.2. Handling Procedures:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not inhale dust or vapors.

  • Wash hands thoroughly with soap and water after handling.

  • Ensure containers are tightly sealed when not in use.

Emergency Procedures

3.1. Eye Contact:

  • Immediately flush the eyes with copious amounts of water for at least 20 minutes, occasionally lifting the upper and lower eyelids.[7]

  • Remove contact lenses if present and easy to do so.[6][7]

  • Seek immediate medical attention from an ophthalmologist.[6][7][8]

3.2. Skin Contact:

  • Immediately remove all contaminated clothing.

  • Wash the affected skin area with plenty of soap and water.[6]

  • If irritation persists, seek medical attention.

3.3. Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

3.4. Ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.[6]

Spill Management Protocol

4.1. Spill Kit Contents:

  • Absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)

  • Chemical-resistant gloves (nitrile), safety goggles, and a lab coat

  • Sealable plastic bags for waste disposal

  • pH paper (for assessing neutralization)

  • Sodium bicarbonate or a commercial acid neutralizer

4.2. Experimental Protocol for Spill Cleanup:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Don PPE: Put on your personal protective equipment, including gloves, goggles, and a lab coat.

  • Containment: For a liquid spill, create a dike around the spill using absorbent material to prevent it from spreading. For a solid spill, gently cover it with a damp paper towel to prevent dust from becoming airborne.

  • Neutralization (for acidic solutions): If the spilled material is acidic, cautiously neutralize it by adding sodium bicarbonate or another suitable neutralizing agent. Test the pH with indicator paper to confirm neutralization.

  • Absorption: Once neutralized (if applicable), absorb the spilled material using an appropriate absorbent.

  • Collection: Carefully scoop the absorbed material and any contaminated debris into a designated, labeled, and sealable waste container.

  • Decontamination: Clean the spill area with a detergent and water solution.

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.[9][10]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

5.1. Waste Collection:

  • Collect solid waste, including contaminated gloves and absorbent materials, in a clearly labeled, sealed, and chemical-resistant container.[9][10]

  • Do not mix this waste with other waste streams unless compatibility has been confirmed.[11]

  • Label the container with "Hazardous Waste" and the full chemical name: "this compound".[11]

5.2. Disposal Pathway:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.[11]

Visual Workflow for PPE Selection

PPE_Selection_Workflow cluster_start Start: Handling this compound cluster_ppe Personal Protective Equipment (PPE) Selection cluster_action Proceed with Task start Initiate Task hand_protection Hand Protection: Nitrile Gloves start->hand_protection eye_protection Eye Protection: Safety Goggles/Face Shield start->eye_protection body_protection Body Protection: Lab Coat start->body_protection respiratory_protection Respiratory Protection: Fume Hood/Ventilated Area start->respiratory_protection proceed Safe to Proceed with Handling hand_protection->proceed eye_protection->proceed body_protection->proceed respiratory_protection->proceed

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Fluorenone-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
9-Fluorenone-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.